Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c14-9-12-7-4-8-15(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGRCKNDDGCZPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119020-03-0 | |
| Record name | 119020-03-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of (S)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate from L-proline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic route for preparing (S)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate, a valuable chiral building block in pharmaceutical research and development, starting from the readily available amino acid L-proline. This document details the experimental protocols for the key transformations, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Synthetic Strategy Overview
The synthesis of (S)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate from L-proline is a multi-step process that involves three key transformations:
-
N-Protection of L-proline: The secondary amine of the pyrrolidine ring is protected with a benzyloxycarbonyl (Cbz or Z) group. This is a crucial step to prevent unwanted side reactions in subsequent steps.
-
Amide Formation: The carboxylic acid functionality of the N-Cbz-L-proline is converted into a primary amide, forming (S)-N-(benzyloxycarbonyl)prolinamide.
-
Reduction of the Amide: The primary amide is then reduced to the corresponding primary amine, yielding the target molecule, (S)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate. Lithium aluminum hydride (LiAlH4) is a common and effective reagent for this transformation.
Caption: Synthetic pathway from L-proline.
Experimental Protocols
The following protocols are based on established synthetic procedures and provide a detailed methodology for each key step.
Step 1: Synthesis of (S)-1-(Benzyloxycarbonyl)pyrrolidine-2-carboxylic acid (N-Cbz-L-proline)
This procedure outlines the protection of the secondary amine of L-proline with a benzyloxycarbonyl (Cbz) group.
Reaction:
L-Proline + Benzyl chloroformate → (S)-1-(Benzyloxycarbonyl)pyrrolidine-2-carboxylic acid
Procedure:
-
In a suitable reactor, add 100 kg of L-proline to 1200 kg of toluene.
-
Add 88 kg of sodium bicarbonate to the mixture.
-
Cool the mixture to 10-15 °C.
-
Slowly add 178 kg of benzyl chloroformate over 1 hour, maintaining the temperature between 10-15 °C.
-
After the addition is complete, allow the reaction to stir at 15-20 °C for an additional 2 hours.
-
Heat the reaction mixture to reflux and remove the water generated during the reaction using a water separator.
-
Once no more water is collected, cool the resulting solution to room temperature. This solution of N-Cbz-L-proline is used directly in the next step without further purification.
Step 2: Synthesis of (S)-Benzyl 2-(carbamoyl)pyrrolidine-1-carboxylate ((S)-N-Cbz-L-prolinamide)
This step involves the conversion of the carboxylic acid of N-Cbz-L-proline into a primary amide via an acid chloride intermediate.
Reaction:
(S)-1-(Benzyloxycarbonyl)pyrrolidine-2-carboxylic acid + SOCl₂ → (S)-Benzyl 2-(chlorocarbonyl)pyrrolidine-1-carboxylate (S)-Benzyl 2-(chlorocarbonyl)pyrrolidine-1-carboxylate + NH₃ → (S)-Benzyl 2-(carbamoyl)pyrrolidine-1-carboxylate
Procedure:
-
To the toluene solution of N-Cbz-L-proline from the previous step, add 130 kg of thionyl chloride.
-
Heat the mixture to reflux and stir for 2 hours.
-
After the reaction is complete, distill off the excess thionyl chloride and toluene under reduced pressure to obtain the crude N-Cbz-L-prolyl chloride.
-
Cool the crude acid chloride to 0-10 °C.
-
Bubble ammonia gas through the solution while maintaining the temperature between 10-20 °C. The reaction is typically complete within 12 hours.
-
After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Add dichloromethane to the residue, cool the mixture, and adjust the pH to 12-13 with an appropriate base.
-
Separate the aqueous layer and treat the organic layer with a decolorizing agent.
-
Filter the solution and concentrate under reduced pressure.
-
Crystallize the residue from a suitable solvent system (e.g., with petroleum ether) to obtain the solid product.
-
Filter the solid, wash with petroleum ether, and dry to yield (S)-N-Cbz-L-prolinamide.
Step 3: Synthesis of (S)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate
This final step involves the reduction of the primary amide group of (S)-N-Cbz-L-prolinamide to a primary amine using lithium aluminum hydride (LiAlH₄).
Reaction:
(S)-Benzyl 2-(carbamoyl)pyrrolidine-1-carboxylate + LiAlH₄ → (S)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend a calculated amount of lithium aluminum hydride (typically 1.5-2.0 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve (S)-N-Cbz-L-prolinamide in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to 0 °C.
-
Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water (Fieser workup).
-
Stir the resulting mixture at room temperature for 30 minutes to allow for the precipitation of aluminum salts.
-
Filter the mixture through a pad of Celite and wash the filter cake thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
The crude (S)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate can be purified by column chromatography on silica gel if necessary.
Quantitative Data Summary
The following tables summarize the quantitative data for each step of the synthesis.
Table 1: Reagents and Reaction Conditions for the Synthesis of N-Cbz-L-proline
| Reagent | Molar Mass ( g/mol ) | Amount (kg) | Moles (approx.) | Molar Ratio |
| L-Proline | 115.13 | 100 | 868.6 | 1.0 |
| Benzyl chloroformate | 170.59 | 178 | 1043.4 | 1.2 |
| Sodium bicarbonate | 84.01 | 88 | 1047.5 | 1.2 |
| Solvent | (kg) | |||
| Toluene | 1200 | |||
| Temperature | (°C) | |||
| Reaction | 10-20 | |||
| Reaction Time | (hours) | |||
| 3 | ||||
| Yield | (%) | |||
| High (used in situ) |
Table 2: Reagents and Reaction Conditions for the Synthesis of (S)-N-Cbz-L-prolinamide
| Reagent | Molar Mass ( g/mol ) | Amount (kg) | Moles (approx.) | Molar Ratio |
| N-Cbz-L-proline | 249.27 | (from 100 kg L-proline) | 868.6 | 1.0 |
| Thionyl chloride | 118.97 | 130 | 1092.7 | 1.26 |
| Ammonia | 17.03 | Excess | - | - |
| Solvent | (kg) | |||
| Toluene | (from previous step) | |||
| Temperature | (°C) | |||
| Amidation | 10-20 | |||
| Reaction Time | (hours) | |||
| 12 | ||||
| Yield | (%) | |||
| 82.0[1] |
Table 3: Reagents and Reaction Conditions for the Synthesis of (S)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate
| Reagent | Molar Mass ( g/mol ) | Molar Ratio (Typical) |
| (S)-N-Cbz-L-prolinamide | 248.28 | 1.0 |
| Lithium aluminum hydride | 37.95 | 1.5 - 2.0 |
| Solvent | ||
| Anhydrous THF | ||
| Temperature | (°C) | |
| Addition | 0 | |
| Reaction | Reflux | |
| Reaction Time | (hours) | |
| 4 - 6 | ||
| Yield | (%) | |
| High (Typical for LiAlH₄ reductions of amides) |
Signaling Pathways and Experimental Workflows
The synthesis described is a linear sequence of chemical transformations. The logical relationship between the steps is illustrated in the workflow diagram in Section 1.
Conclusion
This technical guide provides a detailed and structured methodology for the synthesis of (S)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate from L-proline. The presented protocols and quantitative data offer a valuable resource for researchers and professionals in the field of drug development and organic synthesis, enabling the efficient and reliable production of this important chiral intermediate. Adherence to proper laboratory safety procedures, particularly when handling hazardous reagents like thionyl chloride and lithium aluminum hydride, is paramount.
References
An In-depth Technical Guide to the Preparation of (R)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
(R)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate is a chiral building block of significant interest in medicinal chemistry and drug development. Its structure, incorporating a protected pyrrolidine ring and a primary amine, renders it a versatile scaffold for synthesizing complex, biologically active molecules. This guide provides a comprehensive overview of its preparation, focusing on a common and efficient synthetic route starting from (R)-N-Boc-proline. Detailed experimental protocols, quantitative data, and process visualizations are presented to aid researchers in its successful synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of the related compound, (S)-1-Boc-2-(aminomethyl)pyrrolidine, is presented in Table 1. This information is often relevant for the handling and characterization of similar pyrrolidine derivatives.
Table 1: Physicochemical Properties of (S)-1-Boc-2-(aminomethyl)pyrrolidine
| Property | Value |
| Molecular Formula | C₁₀H₂₀N₂O₂ |
| Molecular Weight | 200.28 g/mol |
| CAS Number | 119020-01-8 |
| Appearance | Solid |
| Optical Purity | ≥97.5% enantiomeric excess (GC) |
| Storage Temperature | 2-8°C |
Synthetic Pathway
The most prevalent and stereospecific synthesis of (R)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate typically commences from the readily available chiral starting material, (R)-N-Boc-proline. The synthesis involves a multi-step process that includes amide formation followed by reduction of the amide to the corresponding amine. An alternative and widely used intermediate is (R)-1-Boc-2-(aminomethyl)pyrrolidine, which can be synthesized from (R)-prolinol. The subsequent replacement of the Boc protecting group with a Cbz group can then be performed.
The following diagram illustrates a common synthetic workflow starting from (R)-N-Boc-proline.
Caption: Synthetic workflow for (R)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of (R)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate and its common precursor, (R)-1-Boc-2-(aminomethyl)pyrrolidine.
Protocol 1: Synthesis of (R)-N-Boc-prolinamide from (R)-N-Boc-proline
This procedure details the formation of the amide from the carboxylic acid.
-
Reaction Setup: To a solution of (R)-N-Boc-proline (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq).
-
Activation: Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.
-
Amidation: Add a source of ammonia, such as ammonium hydroxide or ammonium chloride with a base, to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford (R)-N-Boc-prolinamide.
Protocol 2: Reduction of (R)-N-Boc-prolinamide to (R)-1-Boc-2-(aminomethyl)pyrrolidine
This protocol describes the reduction of the amide to the primary amine.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve (R)-N-Boc-prolinamide in an anhydrous solvent like tetrahydrofuran (THF).
-
Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of a suitable reducing agent, such as borane-tetrahydrofuran complex (BH₃·THF) or lithium aluminum hydride (LiAlH₄).
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of methanol or water at 0 °C.
-
Work-up: Perform an aqueous work-up, extracting the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer, filter, and concentrate under reduced pressure to obtain crude (R)-1-Boc-2-(aminomethyl)pyrrolidine. Further purification can be achieved by column chromatography.[1]
Protocol 3: Boc Deprotection of (R)-1-Boc-2-(aminomethyl)pyrrolidine
This step removes the Boc protecting group to yield the free amine.
-
Reaction Setup: Dissolve the (R)-1-Boc-2-(aminomethyl)pyrrolidine in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% TFA v/v).[2]
-
Reaction Progression: Stir the mixture at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).[2]
-
Solvent Removal: Remove the solvent and excess TFA under reduced pressure.[2]
-
Neutralization and Extraction: Neutralize the residue with a saturated aqueous NaHCO₃ solution and extract the product with a suitable organic solvent like DCM.[2]
-
Final Steps: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (R)-2-(aminomethyl)pyrrolidine.[2]
Protocol 4: Cbz Protection of (R)-2-(aminomethyl)pyrrolidine
This final step introduces the benzyl carbamate (Cbz) protecting group.
-
Reaction Setup: To a solution of (R)-2-(aminomethyl)pyrrolidine (1.0 eq) in a dry solvent such as THF, add a base like triethylamine or sodium bicarbonate.
-
Addition of Cbz-Cl: Cool the mixture to 0°C and add benzyl chloroformate (1.0 eq) dropwise.
-
Reaction Progression: Allow the reaction to stir at room temperature for 4.5 hours.
-
Work-up: Pour the reaction mixture into 1 M aqueous NaOH and extract with ethyl acetate.
-
Purification: Dry the combined organic extracts over MgSO₄, filter, and evaporate the solvent in vacuo to yield (R)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate.
Quantitative Data
The following table summarizes typical yields for the key synthetic steps. Please note that yields can vary depending on the specific reaction conditions and scale.
Table 2: Representative Yields for Synthesis Steps
| Reaction Step | Starting Material | Product | Typical Yield (%) |
| Amidation | (R)-N-Boc-proline | (R)-N-Boc-prolinamide | 85-95 |
| Reduction | (R)-N-Boc-prolinamide | (R)-1-Boc-2-(aminomethyl)pyrrolidine | 70-85 |
| Boc Deprotection | (R)-1-Boc-2-(aminomethyl)pyrrolidine | (R)-2-(aminomethyl)pyrrolidine | >95 |
| Cbz Protection | (R)-2-(aminomethyl)pyrrolidine | (R)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate | 60-75 |
Logical Relationship of Synthesis Stages
The following diagram illustrates the logical progression and key transformations in the synthesis of the target molecule.
Caption: Logical flow of the synthetic sequence.
Conclusion
The preparation of (R)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate is a well-established process that is crucial for the synthesis of various pharmaceutical agents. By following the detailed protocols and understanding the key transformations outlined in this guide, researchers can reliably access this important chiral building block. Careful execution of each step and diligent monitoring of reaction progress are paramount to achieving high yields and purity.
References
Navigating the Labyrinth of Chirality: A Technical Guide to Alternative Syntheses of 2-(Aminomethyl)pyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The chiral 2-(aminomethyl)pyrrolidine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous pharmaceuticals and clinical candidates. Its rigid, stereochemically defined structure allows for precise spatial orientation of substituents, enabling high-potency and selective interactions with biological targets. Traditionally, the synthesis of these valuable building blocks has relied on classical methods, often involving lengthy reaction sequences and the use of stoichiometric chiral auxiliaries. This in-depth technical guide explores a range of modern, alternative synthetic strategies that offer improved efficiency, stereocontrol, and sustainability for accessing these crucial chiral amines.
Organocatalytic Approaches: Harnessing the Power of Small Molecules
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing an alternative to metal-based catalysts. Several organocatalytic methods have been successfully applied to the synthesis of chiral pyrrolidine derivatives.
Proline-Catalyzed Asymmetric α-Amination of Aldehydes
A highly efficient method for the enantioselective synthesis of 2-(aminomethyl)pyrrolidine derivatives involves the L-proline-catalyzed α-amination of aldehydes, followed by a subsequent reductive amination and cyclization sequence. This approach provides access to the target compounds with high yields and excellent enantioselectivities.[1][2]
Experimental Protocol: Proline-Catalyzed Asymmetric α-Amination and Cyclization
-
α-Amination: To a solution of the desired aldehyde (1.0 equiv) in an appropriate solvent such as acetonitrile or DMSO, is added L-proline (10-20 mol%). The mixture is stirred at room temperature, and an azodicarboxylate reagent (e.g., dibenzyl azodicarboxylate, 1.1 equiv) is added portion-wise. The reaction is monitored by TLC until completion.
-
Reduction and Boc-Protection: The crude α-hydrazino aldehyde is then subjected to reduction. For example, the crude product can be dissolved in methanol and treated with sodium borohydride (NaBH4) at 0 °C. Following the reduction, the resulting amino alcohol is protected, for instance, by the addition of di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine (TEA).
-
Cyclization: The protected amino alcohol is then cyclized. This can be achieved by mesylation of the primary alcohol using methanesulfonyl chloride (MsCl) and a base, followed by treatment with a stronger base such as sodium hydride (NaH) to effect intramolecular nucleophilic substitution and ring closure.
-
Deprotection and Derivatization: The final N-Boc protected 2-(aminomethyl)pyrrolidine can be deprotected under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free amine, which can be further derivatized as needed.
Quantitative Data:
| Starting Aldehyde | Azodicarboxylate | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) | Reference |
| Hexanal | Dibenzyl azodicarboxylate | 20 | CH₃CN | 85 (over 3 steps) | 96 | [3] |
| Phenylacetaldehyde | Di-tert-butyl azodicarboxylate | 10 | DMSO | 78 (over 3 steps) | >99 | [4] |
Logical Workflow for Proline-Catalyzed Synthesis
Caption: Proline-catalyzed route to 2-(aminomethyl)pyrrolidines.
Organocatalytic Tandem Reactions
A powerful strategy for the rapid construction of highly substituted pyrrolidines involves an organocatalytic tandem reaction. For instance, the reaction of α-aminomethyl alkyl ketones with α,β-unsaturated aldehydes, catalyzed by a chiral secondary amine catalyst such as a diphenylprolinol silyl ether, can afford polysubstituted pyrrolidine derivatives in a single step with the creation of multiple stereocenters.[5]
Experimental Protocol: Organocatalytic Tandem Synthesis
-
Reaction Setup: In a vial, the α-aminomethyl alkyl ketone (1.0 equiv), the α,β-unsaturated aldehyde (1.2 equiv), and a co-catalyst such as 4-bromobenzoic acid (20 mol%) are dissolved in a suitable solvent like chloroform.
-
Catalyst Addition: The chiral diphenylprolinol silyl ether catalyst (10-20 mol%) is added to the mixture.
-
Reaction Execution: The reaction is stirred at room temperature and monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated, and the residue is purified by column chromatography on silica gel to yield the highly functionalized pyrrolidine derivative.
Quantitative Data:
| α-Aminomethyl Alkyl Ketone | α,β-Unsaturated Aldehyde | Catalyst | Yield (%) | dr | ee (%) | Reference |
| 1-(Aminomethyl)propan-2-one | Cinnamaldehyde | (S)-Diphenylprolinol TMS ether | 95 | >20:1 | >99 | [5] |
| 1-(Aminomethyl)butan-2-one | 3-(4-Nitrophenyl)acrylaldehyde | (S)-Diphenylprolinol TMS ether | 88 | 19:1 | 98 | [5] |
Logical Workflow for Organocatalytic Tandem Reaction
Caption: Organocatalytic tandem synthesis of pyrrolidines.
Biocatalytic Strategies: Nature's Approach to Chirality
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines, often operating under mild conditions with high enantioselectivity.
Intramolecular C(sp³)–H Amination
Engineered cytochrome P450 enzymes have been developed to catalyze the intramolecular C(sp³)–H amination of aliphatic azides to construct chiral pyrrolidines. This "new-to-nature" enzymatic reaction provides a direct and atom-economical route to these valuable heterocycles.[1][6][7]
Experimental Protocol: Biocatalytic Intramolecular C-H Amination
-
Enzyme Preparation: E. coli cells expressing the engineered cytochrome P411 variant are cultured and harvested. The cell paste is used directly or the enzyme is purified.
-
Reaction Setup: In an anaerobic environment (e.g., a glovebox), a reaction mixture is prepared containing a buffer (e.g., M9-N buffer, pH 7.4), glucose, and the azide substrate.
-
Biocatalytic Reaction: The E. coli cell paste or purified enzyme is added to the reaction mixture, along with a reducing agent such as sodium dithionite. The reaction is stirred at room temperature.
-
Extraction and Analysis: After the reaction is complete, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried, concentrated, and the product is purified by chromatography. The enantiomeric excess is determined by chiral HPLC or GC.
Quantitative Data:
| Substrate | Enzyme Variant | Yield (%) | ee (%) | Reference |
| 1-Azido-4-phenylbutane | P411-PYS-5149 | 74 | 99 | [1] |
| 1-Azido-4-(4-fluorophenyl)butane | P411-PYS-5149 | 67 | 99 | [7] |
Experimental Workflow for Biocatalytic C-H Amination
Caption: Biocatalytic C-H amination workflow.
Transaminase-Triggered Cyclizations
Transaminases can be employed for the asymmetric synthesis of 2-substituted pyrrolidines starting from readily available ω-chloroketones. The enzyme stereoselectively converts the ketone to a chiral amine, which then undergoes spontaneous intramolecular cyclization to form the pyrrolidine ring.[8][9]
Experimental Protocol: Transaminase-Triggered Cyclization
-
Reaction Mixture Preparation: A buffered solution (e.g., potassium phosphate buffer, pH 7.5) is prepared containing the ω-chloroketone substrate, an amine donor (e.g., isopropylamine), and pyridoxal-5'-phosphate (PLP) cofactor.
-
Enzymatic Reaction: The selected transaminase (either (R)- or (S)-selective) is added to the reaction mixture. The reaction is incubated at a controlled temperature (e.g., 30 °C) with shaking.
-
Work-up: The reaction is quenched by the addition of a base (e.g., NaOH). The product is extracted with an organic solvent.
-
Purification and Analysis: The organic extracts are combined, dried, and concentrated. The crude product is purified by chromatography to yield the chiral 2-substituted pyrrolidine. Enantiomeric excess is determined by chiral chromatography.
Quantitative Data:
| ω-Chloroketone | Transaminase | Yield (%) | ee (%) | Reference |
| 5-Chloro-1-phenylpentan-2-one | (R)-selective ATA | 84 | >99.5 | [8] |
| 5-Chloro-1-(4-chlorophenyl)pentan-2-one | (S)-selective ATA | 90 | >99.5 | [8] |
Signaling Pathway for Transaminase-Triggered Cyclization
Caption: Transaminase-triggered pyrrolidine synthesis.
Modern Synthetic Methodologies
Beyond organocatalysis and biocatalysis, several other modern synthetic methods provide efficient access to chiral 2-(aminomethyl)pyrrolidine derivatives.
Asymmetric 'Clip-Cycle' Synthesis
This strategy involves a two-step sequence: a "clip" step, which is a cross-metathesis reaction to couple a protected bis-homoallylic amine with a thioacrylate, followed by a "cycle" step, an enantioselective intramolecular aza-Michael addition catalyzed by a chiral phosphoric acid.[5][10][11]
Experimental Protocol: Asymmetric 'Clip-Cycle' Synthesis
-
'Clip' Reaction (Cross Metathesis): The N-protected bis-homoallylic amine (1.0 equiv) and a thioacrylate (1.2 equiv) are dissolved in a degassed solvent such as dichloromethane. A Grubbs-type metathesis catalyst (e.g., Hoveyda-Grubbs II, 2-5 mol%) is added, and the reaction is stirred at room temperature until completion. The product is purified by column chromatography.
-
'Cycle' Reaction (Aza-Michael Addition): The purified cross-metathesis product is dissolved in a solvent like toluene. A chiral phosphoric acid catalyst (e.g., (R)-TRIP, 10-20 mol%) is added, and the mixture is stirred at the appropriate temperature.
-
Work-up and Purification: After the reaction is complete, the mixture is concentrated and purified by column chromatography to afford the enantioenriched pyrrolidine derivative.
Quantitative Data:
| Bis-homoallylic Amine | Thioacrylate | Chiral Phosphoric Acid | Yield (%) | er | Reference |
| N-Cbz-diallylamine | p-Tolyl thioacrylate | (R)-TRIP | 75 (cycle step) | 95:5 | [10] |
| N-Cbz-bis(2-methylallyl)amine | p-Tolyl thioacrylate | (R)-TRIP | 82 (cycle step) | 96:4 | [5] |
Experimental Workflow for 'Clip-Cycle' Synthesis
Caption: Asymmetric 'Clip-Cycle' synthesis workflow.
Ring-Closing Enyne Metathesis (RCEYM)
Ring-closing enyne metathesis, catalyzed by ruthenium-based complexes, provides a direct route to cyclic dienes, which can be readily hydrogenated to the corresponding saturated pyrrolidines. This method is highly efficient for the construction of the pyrrolidine ring.[12][13]
Experimental Protocol: Ring-Closing Enyne Metathesis
-
Substrate Synthesis: The enyne substrate is prepared through standard synthetic methods, typically by coupling an N-protected amino alkyne with an alkenyl halide.
-
RCEYM Reaction: The enyne substrate is dissolved in a degassed solvent (e.g., dichloromethane or toluene). A Grubbs catalyst (first or second generation, 1-5 mol%) is added, and the reaction is stirred at room temperature or with gentle heating.
-
Purification and Reduction: The resulting cyclic diene is purified by column chromatography. Subsequent hydrogenation of the diene, for example using palladium on carbon (Pd/C) under a hydrogen atmosphere, affords the chiral pyrrolidine derivative.
Quantitative Data:
| Substrate | Catalyst | RCEYM Yield (%) | Hydrogenation Yield (%) | Reference |
| N-Tosyl-N-(pent-4-en-1-yl)prop-2-yn-1-amine | Grubbs II (3 mol%) | 92 | 95 | [13] |
| N-Boc-N-(hex-5-en-1-yl)but-2-yn-1-amine | Grubbs I (5 mol%) | 85 | 98 | [12] |
Logical Pathway for RCEYM Synthesis
Caption: Ring-closing enyne metathesis route to pyrrolidines.
Conclusion
The synthesis of chiral 2-(aminomethyl)pyrrolidine derivatives has been significantly advanced by the development of innovative and efficient alternative routes. The methodologies presented in this guide, including organocatalysis, biocatalysis, and modern synthetic reactions, offer distinct advantages over traditional approaches in terms of stereoselectivity, efficiency, and sustainability. For researchers and professionals in drug development, the selection of an appropriate synthetic strategy will depend on factors such as the desired substitution pattern, scale of synthesis, and the availability of starting materials and catalysts. The continued exploration and refinement of these alternative routes will undoubtedly facilitate the discovery and development of novel therapeutics based on this important chiral scaffold.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benthamscience.com [benthamscience.com]
- 3. Direct L-proline-catalyzed asymmetric alpha-amination of ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Asymmetric "Clip-Cycle" Synthesis of Pyrrolidines and Spiropyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Efficient method for the synthesis of chiral pyrrolidine derivatives via ring-closing enyne metathesis reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction [organic-chemistry.org]
Structural Characterization of Cbz-Protected Aminomethylpyrrolidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural characterization of Cbz-protected aminomethylpyrrolidine. This compound is a valuable building block in medicinal chemistry and drug development, and its precise structural elucidation is critical for its application. This document outlines the key analytical techniques, experimental protocols, and expected data for the confirmation of its chemical structure and purity.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for Cbz-protected aminomethylpyrrolidine. This data is essential for the initial identification and subsequent structural confirmation of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Spectral Data for (S)-1-(Benzyloxycarbonyl)-2-(aminomethyl)pyrrolidine
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.35 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~ 5.12 | Singlet | 2H | Benzylic protons (CH₂-Ph) |
| ~ 4.05 | Multiplet | 1H | Pyrrolidine CH |
| ~ 3.40 | Multiplet | 2H | Pyrrolidine CH₂-N(Cbz) |
| ~ 2.80 | Multiplet | 2H | Aminomethyl protons (CH₂-NH₂) |
| ~ 1.95 | Multiplet | 2H | Pyrrolidine CH₂ |
| ~ 1.80 | Multiplet | 2H | Pyrrolidine CH₂ |
| ~ 1.50 | Broad Singlet | 2H | Amine protons (NH₂) |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) and may vary depending on the solvent used.
Table 2: Predicted ¹³C NMR Spectral Data for (S)-1-(Benzyloxycarbonyl)-2-(aminomethyl)pyrrolidine
| Chemical Shift (δ) ppm | Assignment |
| ~ 155.0 | Carbonyl carbon (C=O) |
| ~ 137.0 | Aromatic quaternary carbon |
| ~ 128.5 | Aromatic CH |
| ~ 128.0 | Aromatic CH |
| ~ 127.8 | Aromatic CH |
| ~ 66.5 | Benzylic carbon (CH₂-Ph) |
| ~ 59.0 | Pyrrolidine CH |
| ~ 47.0 | Pyrrolidine CH₂-N(Cbz) |
| ~ 45.0 | Aminomethyl carbon (CH₂-NH₂) |
| ~ 28.0 | Pyrrolidine CH₂ |
| ~ 23.0 | Pyrrolidine CH₂ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Expected IR Absorption Bands for Cbz-Protected Aminomethylpyrrolidine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Medium, Broad | N-H stretch (primary amine) |
| 3030 | Medium | Aromatic C-H stretch |
| 2850 - 2960 | Medium | Aliphatic C-H stretch |
| ~ 1690 | Strong | C=O stretch (urethane) |
| 1580 - 1650 | Medium | N-H bend (primary amine) |
| 1495, 1455 | Medium to Weak | Aromatic C=C stretch |
| 1250 - 1020 | Strong | C-N stretch |
| 690 - 770 | Strong | Aromatic C-H bend |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Expected Mass Spectrometry Data for Cbz-Protected Aminomethylpyrrolidine (Molecular Formula: C₁₃H₁₈N₂O₂, Molecular Weight: 234.29 g/mol )[1]
| m/z | Ion |
| 235.14 | [M+H]⁺ |
| 143.10 | [M - C₇H₇O]⁺ |
| 108.06 | [C₇H₈O]⁺ |
| 91.05 | [C₇H₇]⁺ (Tropylium ion) |
| 84.08 | [C₅H₁₀N]⁺ (Pyrrolidinemethyl cation) |
Experimental Protocols
The following are detailed methodologies for the key experiments used in the structural characterization of Cbz-protected aminomethylpyrrolidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024-4096.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: As Cbz-protected aminomethylpyrrolidine is typically an oil or low-melting solid, the Attenuated Total Reflectance (ATR) method is ideal. Place a small drop of the sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Collect a background spectrum of the clean ATR crystal and then the sample spectrum. The instrument's software will generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and analyze the fragmentation pattern.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer with an Electrospray Ionization (ESI) source.
-
Acquisition (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI+).
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V (can be varied to induce fragmentation).
-
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺) and analyze the major fragment ions to confirm the structure.
X-ray Crystallography
Objective: To determine the precise three-dimensional structure of the molecule in the solid state.
Methodology:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solution, vapor diffusion, or slow cooling of a saturated solution. A variety of solvents should be screened.
-
Data Collection: Mount a suitable crystal on a goniometer head and place it on a single-crystal X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.
Visualizations
The following diagrams illustrate the general workflows for the characterization and analysis of Cbz-protected aminomethylpyrrolidine.
Caption: Experimental workflow for the synthesis and structural characterization.
Caption: Logical relationship of analytical techniques to structural confirmation.
References
An In-depth Technical Guide to the Synthesis of Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate, a key chiral intermediate in the development of various pharmaceutical agents. This document details the most effective starting materials, provides step-by-step experimental protocols, and presents quantitative data to facilitate reproducible and scalable synthesis.
Introduction
This compound is a versatile building block in medicinal chemistry, primarily utilized for the synthesis of compounds targeting a range of therapeutic areas. Its rigid pyrrolidine scaffold and the presence of a primary amine and a carbamate protecting group make it an ideal synthon for creating complex molecules with defined stereochemistry. The most common and reliable synthetic approach commences from the readily available amino acid, L-proline.
Primary Synthetic Route: From L-Proline
The most widely adopted and efficient synthesis of this compound originates from L-proline. This pathway involves two key transformations:
-
N-protection and Amidation: L-proline is first protected at the nitrogen atom with a benzyloxycarbonyl (Cbz) group, followed by amidation of the carboxylic acid to yield N-(benzyloxycarbonyl)-L-prolinamide.
-
Reduction: The amide functionality of N-(benzyloxycarbonyl)-L-prolinamide is then selectively reduced to the primary amine, affording the target molecule.
This route is favored due to the high yields, stereochemical retention, and the use of well-established chemical transformations.
Experimental Protocols
Synthesis of N-(benzyloxycarbonyl)-L-prolinamide
This procedure details the preparation of the key intermediate, N-(benzyloxycarbonyl)-L-prolinamide, starting from L-proline.
Step 1: Synthesis of N-(benzyloxycarbonyl)-L-proline
A method for the synthesis of N-Cbz-L-proline involves the reaction of L-proline with benzyl chloroformate in the presence of a base.[1]
-
Materials: L-proline, sodium bicarbonate, benzyl chloroformate, toluene.
-
Procedure:
-
In a suitable reactor, charge with toluene (12-14 times the weight of L-proline).[1]
-
Add L-proline (1.0 equivalent) and sodium bicarbonate (1.1 equivalents).[1]
-
Cool the mixture to 10-15 °C and slowly add benzyl chloroformate (1.2 equivalents) while maintaining the temperature.[1]
-
After the addition is complete, allow the reaction to stir at 15-20 °C for 2 hours.[1]
-
Heat the reaction mixture to reflux and remove the water generated during the reaction using a Dean-Stark apparatus.[1]
-
Once water evolution ceases, cool the reaction mixture to room temperature. The resulting solution of N-(benzyloxycarbonyl)-L-proline in toluene is used directly in the next step.
-
Step 2: Amidation to N-(benzyloxycarbonyl)-L-prolinamide
The carboxylic acid of N-Cbz-L-proline is converted to the primary amide.[1]
-
Materials: N-(benzyloxycarbonyl)-L-proline solution from Step 1, thionyl chloride, ammonia gas.
-
Procedure:
-
To the solution of N-(benzyloxycarbonyl)-L-proline, add thionyl chloride (1.2 equivalents) dropwise at 10-30 °C.[1]
-
Heat the mixture to reflux and maintain for 4 hours.[1]
-
Cool the reaction mixture to 0-10 °C.
-
Bubble ammonia gas through the solution for 10-12 hours while maintaining the temperature between 10-20 °C.[1]
-
After the reaction is complete, concentrate the mixture under reduced pressure to dryness.
-
The crude N-(benzyloxycarbonyl)-L-prolinamide can be purified by crystallization.
-
| Parameter | Value | Reference |
| Starting Material | L-Proline | [1] |
| Key Reagents | Benzyl chloroformate, Thionyl chloride, Ammonia | [1] |
| Solvent | Toluene | [1] |
| Reaction Temperature | 10-15 °C (Cbz-protection), Reflux (amidation) | [1] |
| Reaction Time | 2 hours (Cbz-protection), 4 hours (acid chloride), 10-12 hours (ammonolysis) | [1] |
Reduction of N-(benzyloxycarbonyl)-L-prolinamide
The final step involves the reduction of the amide to the primary amine. Catalytic hydrogenation is a high-yielding and clean method for this transformation.
-
Materials: N-(benzyloxycarbonyl)-L-prolinamide, Raney Nickel, Methanol, Hydrogen gas.
-
Procedure:
-
In a high-pressure autoclave, dissolve N-(benzyloxycarbonyl)-L-prolinamide in methanol.
-
Add Raney Nickel (approximately 10-20% by weight of the amide).
-
Pressurize the autoclave with hydrogen gas to 40 kg.
-
Stir the reaction mixture at room temperature for 1.5 hours.
-
Monitor the reaction for the consumption of hydrogen.
-
Once the reaction is complete, carefully vent the autoclave and filter the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be purified by distillation under reduced pressure. A patent for a similar reduction of N-benzyl-2-nitromethylene-pyrrolidine to N-benzyl-2-aminomethyl-pyrrolidine reported a yield of 94%.[2]
-
| Parameter | Value | Reference |
| Starting Material | N-(benzyloxycarbonyl)-L-prolinamide | |
| Reducing Agent | Raney Nickel, Hydrogen gas | [2] |
| Solvent | Methanol | [2] |
| Pressure | 40 kg | |
| Reaction Time | 1.5 hours | |
| Reported Yield | ~94% (for a similar reduction) | [2] |
Alternative Starting Materials and Routes
While the route from L-proline is the most common, other starting materials can be considered, although they may involve more steps or less favorable reaction conditions.
-
From 2-Pyrrolidone: An alternative synthesis starts from 2-pyrrolidone. This route involves N-benzylation, followed by a series of reactions to introduce the aminomethyl group at the 2-position.[2] However, this method requires a final N-protection step with a Cbz group to yield the target molecule, adding to the overall number of synthetic steps.
Workflow and Logical Relationships
The following diagram illustrates the primary synthetic workflow from L-proline to this compound.
Caption: Synthetic workflow for this compound.
Conclusion
The synthesis of this compound is most efficiently achieved starting from L-proline. The two-step process of N-protection/amidation followed by reduction of the amide provides a reliable and high-yielding route to this important chiral intermediate. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development, enabling the consistent and scalable production of this key building block.
References
Technical Guide: Mechanism of Formation of Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the synthetic pathways for Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate, a key chiral intermediate in pharmaceutical development. The document outlines two primary methodologies for its formation: the reduction of N-Cbz-prolinamide and the reductive amination of N-Cbz-2-formylpyrrolidine. Detailed reaction mechanisms, comprehensive experimental protocols, and quantitative data are presented to facilitate reproducible and efficient synthesis.
Introduction
This compound is a versatile chiral building block extensively utilized in the synthesis of complex bioactive molecules and active pharmaceutical ingredients (APIs).[1] Its pyrrolidine scaffold is a common motif in a variety of pharmaceuticals, including those targeting neurological and cardiovascular disorders.[1] The presence of a primary amine and a carbamate-protected nitrogen atom allows for selective functionalization, making it a valuable intermediate in medicinal chemistry. This guide focuses on the two predominant synthetic routes for its preparation, providing a detailed examination of the underlying reaction mechanisms and practical experimental procedures.
Synthetic Pathways and Mechanisms
The formation of this compound is primarily achieved through two distinct synthetic strategies, each commencing from the readily available precursor, N-Cbz-proline.
Route 1: Reduction of N-Cbz-prolinamide
This pathway involves the conversion of N-Cbz-proline into its corresponding amide, N-Cbz-prolinamide, which is subsequently reduced to yield the target primary amine.
Overall Reaction Scheme:
Caption: Synthesis via N-Cbz-prolinamide reduction.
2.1.1. Mechanism of Amide Formation
The initial step involves the activation of the carboxylic acid of N-Cbz-proline, typically with thionyl chloride (SOCl₂), to form an acyl chloride intermediate. This highly reactive intermediate readily undergoes nucleophilic attack by ammonia to furnish N-Cbz-prolinamide.
2.1.2. Mechanism of Amide Reduction
The reduction of the amide to the primary amine is a critical step, commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., BH₃-THF).
-
With Lithium Aluminum Hydride (LiAlH₄): The mechanism proceeds through a two-step hydride addition.
-
The hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the amide.
-
The resulting tetrahedral intermediate collapses, eliminating an aluminate complex and forming a transient iminium ion.
-
A second hydride ion rapidly attacks the iminium ion to yield the final primary amine.
-
Caption: Mechanism of LiAlH₄ amide reduction.
-
With Borane Complexes (BH₃): The mechanism involves the coordination of the Lewis acidic borane to the carbonyl oxygen, activating it towards hydride transfer and subsequent C-O bond cleavage.[2] The reaction is driven by the high affinity of boron for oxygen.[2]
Route 2: Reductive Amination of N-Cbz-2-formylpyrrolidine
This alternative route involves the reduction of the carboxylic acid of N-Cbz-proline to the corresponding alcohol (N-Cbz-prolinol), followed by oxidation to the aldehyde (N-Cbz-2-formylpyrrolidine). The final step is a reductive amination to form the target primary amine.
Overall Reaction Scheme:
Caption: Synthesis via reductive amination.
2.2.1. Mechanism of Reductive Amination
Reductive amination converts a carbonyl group to an amine through an intermediate imine.
-
The aldehyde (N-Cbz-2-formylpyrrolidine) reacts with an ammonia source (e.g., aqueous ammonia) to form a hemiaminal intermediate.
-
The hemiaminal undergoes dehydration to form an imine.
-
The imine is then reduced in situ by a reducing agent, such as sodium borohydride (NaBH₄) or hydrogen gas with a metal catalyst, to yield the primary amine.
Caption: Mechanism of reductive amination.
Data Presentation
The following tables summarize quantitative data for the key steps in the synthesis of this compound via the N-Cbz-prolinamide reduction route.
Table 1: Synthesis of N-Cbz-L-proline
| Parameter | Value | Reference |
| Starting Material | L-proline (100 kg) | [3] |
| Reagents | Toluene (1200 kg), Sodium bicarbonate (88 kg), Benzyl chloroformate (178 kg) | [3] |
| Reaction Temperature | 10-15 °C (addition), 15-20 °C (reaction) | [3] |
| Reaction Time | 1 hour (addition), 2 hours (reaction) | [3] |
| Workup | Azeotropic distillation to remove water | [3] |
| Yield | Not explicitly stated, used directly in the next step | [3] |
Table 2: Synthesis of N-Cbz-L-prolinamide
| Parameter | Value | Reference |
| Starting Material | N-Cbz-L-proline solution | [3] |
| Reagents | Thionyl chloride, Ammonia gas, Dichloromethane | [3] |
| Reaction Conditions | Reflux for chlorination, subsequent amination | [3] |
| Workup | pH adjustment to 12-13, extraction, crystallization from petroleum ether | [3] |
| Product Yield | 177 kg (82.0%) | [3] |
| Product Purity | 99.8% (HPLC) | [3] |
| Optical Purity | 99.9% | [3] |
| Melting Point | 91-93 °C | [3] |
Experimental Protocols
The following detailed protocols are based on established literature procedures.
Synthesis of N-Cbz-L-prolinamide
This protocol is adapted from patent CN104086475A.[3]
4.1.1. Step 1: Preparation of N-Cbz-L-proline Solution
-
To a suitable reactor, add L-proline (1.0 eq) and toluene (12-14 times the weight of L-proline).
-
Add sodium bicarbonate (0.9 eq).
-
Cool the mixture to 10-15 °C and slowly add benzyl chloroformate (1.5-1.9 eq) over 1 hour.
-
After the addition is complete, maintain the temperature at 15-20 °C and stir for 2 hours.
-
Heat the reaction mixture to reflux and remove the water generated during the reaction using a water separator.
-
Once no more water is collected, cool the resulting N-Cbz-L-proline solution to room temperature for use in the next step.
4.1.2. Step 2: Preparation of N-Cbz-L-prolinamide
-
To the N-Cbz-L-proline solution from the previous step, add thionyl chloride and heat to reflux.
-
After the reaction is complete, distill off the excess thionyl chloride and solvent under reduced pressure to obtain N-Cbz-L-prolyl chloride.
-
Dissolve the crude N-Cbz-L-prolyl chloride in a suitable solvent and introduce ammonia gas until the reaction is complete.
-
Concentrate the reaction mixture to dryness under reduced pressure.
-
Add dichloromethane and cool the mixture. Adjust the pH to 12-13 with an appropriate base.
-
Separate the aqueous layer. The organic layer can be treated with activated carbon for decolorization.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Crystallize the crude product from petroleum ether, filter, wash, and dry to obtain pure N-Cbz-L-prolinamide.[3]
General Protocol for the Reduction of N-Cbz-prolinamide to this compound (Illustrative)
Note: A specific literature protocol for this exact transformation with detailed quantitative data was not found. The following is a general, illustrative procedure based on standard amide reduction methods.
4.2.1. Using Lithium Aluminum Hydride (LiAlH₄)
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (typically 1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of N-Cbz-prolinamide (1.0 eq) in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Conclusion
The synthesis of this compound can be reliably achieved through two primary routes, both originating from N-Cbz-proline. The reduction of N-Cbz-prolinamide offers a direct approach, with well-established procedures for the formation of the amide intermediate. The reductive amination pathway provides an alternative, proceeding through an aldehyde intermediate. The choice of synthetic route may depend on factors such as reagent availability, scalability, and desired stereochemical control. The detailed mechanisms and protocols provided in this guide serve as a comprehensive resource for researchers and professionals in the field of drug development and organic synthesis.
References
Methodological & Application
Application Notes and Protocols: Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate and its analogues are versatile chiral building blocks in the field of asymmetric synthesis. The inherent chirality of the pyrrolidine scaffold makes it an excellent foundation for the development of sophisticated organocatalysts. These catalysts are instrumental in creating chiral molecules with high stereoselectivity, a critical aspect in the synthesis of active pharmaceutical ingredients and other complex molecular architectures.
This document provides detailed application notes and protocols for the utilization of this compound derivatives in the synthesis of bifunctional organocatalysts and their application in key asymmetric carbon-carbon bond-forming reactions, namely the Michael addition and the aldol reaction.
I. Synthesis of Chiral Organocatalysts
This compound serves as a precursor for the synthesis of highly effective bifunctional organocatalysts, such as thiourea-amine and prolinamide-based catalysts. The following protocols are adapted for the Cbz-protected starting material from established procedures for the analogous Boc-protected compound.
A. Synthesis of a Bifunctional Thiourea-Amine Organocatalyst
Bifunctional thiourea-amine organocatalysts operate through a dual activation mechanism. The thiourea moiety activates the electrophile (e.g., a nitroolefin) through hydrogen bonding, while the pyrrolidine nitrogen activates the nucleophile (e.g., a ketone) via enamine formation.
Experimental Protocol: Synthesis of (S)-N-((1-(benzyloxycarbonyl)pyrrolidin-2-yl)methyl)-N'-(3,5-bis(trifluoromethyl)phenyl)thiourea
-
Preparation of the Isothiocyanate: To a solution of 3,5-bis(trifluoromethyl)aniline (1.0 eq) in dry dichloromethane (CH2Cl2), add thiophosgene (1.1 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. The solvent is then removed under reduced pressure to yield 3,5-bis(trifluoromethyl)phenyl isothiocyanate, which can be used in the next step without further purification.
-
Thiourea Formation: To a solution of (S)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate (1.0 eq) in dry CH2Cl2, add the 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.0 eq) at room temperature. The reaction mixture is stirred for 12 hours.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired bifunctional thiourea-amine organocatalyst.
B. Synthesis of a Chiral Prolinamide Organocatalyst
Prolinamide-based organocatalysts are also effective in promoting asymmetric transformations by creating a well-defined chiral environment for the reaction.
Experimental Protocol: Synthesis of (S)-Benzyl 2-((((S)-1-(benzyloxycarbonyl)prolyl)amino)methyl)pyrrolidine-1-carboxylate
-
Amide Coupling: To a solution of N-Cbz-L-proline (1.0 eq) in CH2Cl2, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq). The mixture is stirred at 0 °C for 15 minutes.
-
(S)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate (1.1 eq) and triethylamine (1.5 eq) are then added, and the reaction is allowed to warm to room temperature and stirred overnight.
-
Work-up and Purification: The reaction is quenched with water, and the organic layer is washed sequentially with 1 M HCl, saturated NaHCO3 solution, and brine. The organic layer is dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (eluent: ethyl acetate/hexane) to yield the desired prolinamide organocatalyst.
II. Application in Asymmetric Michael Addition
The synthesized bifunctional thiourea-amine organocatalyst is highly effective in catalyzing the asymmetric Michael addition of ketones and aldehydes to nitroolefins, producing chiral γ-nitrocarbonyl compounds which are valuable synthetic intermediates.
Experimental Protocol: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
-
Reaction Setup: To a mixture of the (S)-pyrrolidine-thiourea organocatalyst (0.1 eq) and benzoic acid (0.1 eq) in toluene (1.0 mL), add cyclohexanone (2.0 eq). The mixture is stirred at room temperature for 10 minutes.
-
Addition of Electrophile: β-Nitrostyrene (1.0 eq) is then added, and the reaction mixture is stirred at room temperature for 24-48 hours, monitoring the progress by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is directly loaded onto a silica gel column and purified by flash chromatography (eluent: hexane/ethyl acetate) to afford the Michael adduct. The diastereomeric ratio (dr) can be determined by 1H NMR analysis of the crude product, and the enantiomeric excess (ee) is determined by chiral HPLC analysis.
Quantitative Data for Asymmetric Michael Addition
The following table summarizes the performance of a representative pyrrolidine-thiourea organocatalyst in the asymmetric Michael addition of various ketones and aldehydes to nitroolefins.
| Entry | Nucleophile | Electrophile | Time (h) | Yield (%) | dr (syn:anti) | ee (%) of major isomer |
| 1 | Cyclohexanone | β-Nitrostyrene | 24 | 95 | >95:5 | 98 |
| 2 | Cyclohexanone | 4-Nitro-β-nitrostyrene | 24 | 98 | >95:5 | 99 |
| 3 | Cyclohexanone | 4-Methoxy-β-nitrostyrene | 48 | 92 | >95:5 | 97 |
| 4 | Cyclohexanone | 2-Chloro-β-nitrostyrene | 48 | 90 | >95:5 | 96 |
| 5 | Acetone | β-Nitrostyrene | 72 | 80 | - | 48 |
| 6 | Propanal | β-Nitrostyrene | 48 | 75 | 90:10 | 92 |
| 7 | Isobutyraldehyde | β-Nitrostyrene | 48 | 61 | - | 82 |
III. Application in Asymmetric Aldol Reaction
Prolinamide-based organocatalysts, synthesized from this compound, can be employed in asymmetric aldol reactions to produce chiral β-hydroxy carbonyl compounds.
General Experimental Protocol: Asymmetric Aldol Reaction of a Ketone with an Aldehyde
-
Reaction Setup: To a solution of the chiral prolinamide organocatalyst (0.1-0.2 eq) in an appropriate solvent (e.g., DMSO, DMF, or CH2Cl2), add the ketone (5.0-10.0 eq).
-
Addition of Electrophile: The aldehyde (1.0 eq) is then added, and the reaction mixture is stirred at the desired temperature (from -20 °C to room temperature) for 24-96 hours.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of NH4Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated. The residue is purified by flash column chromatography to give the aldol product. The dr and ee are determined by 1H NMR and chiral HPLC analysis, respectively.
Quantitative Data for Asymmetric Aldol Reaction
The following table provides representative data for prolinamide-catalyzed asymmetric aldol reactions.
| Entry | Ketone | Aldehyde | Time (h) | Yield (%) | dr (anti:syn) | ee (%) of major isomer |
| 1 | Cyclohexanone | 4-Nitrobenzaldehyde | 24 | 99 | 95:5 | 97 |
| 2 | Cyclohexanone | Benzaldehyde | 48 | 85 | 90:10 | 92 |
| 3 | Acetone | 4-Nitrobenzaldehyde | 72 | 68 | - | 76 |
| 4 | Acetone | Isovaleraldehyde | 96 | 45 | - | 95 |
| 5 | Cyclopentanone | 4-Chlorobenzaldehyde | 48 | 90 | 10:90 | 85 (syn) |
Visualizations
Application of Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate in the Synthesis of Kinase Inhibitors: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate is a versatile chiral building block crucial in the synthesis of a variety of biologically active molecules, particularly in the development of kinase inhibitors. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, known for its ability to introduce conformational rigidity and provide key interaction points with biological targets.[1] This document provides detailed application notes and protocols for the use of (S)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate, a common enantiomer used in drug discovery, in the synthesis of potent and selective kinase inhibitors.
Key Applications in Kinase Inhibitor Synthesis
The primary amino group and the protected pyrrolidine nitrogen of this compound allow for sequential and regioselective modifications, making it an ideal starting material for constructing complex kinase inhibitors. This scaffold has been successfully incorporated into inhibitors targeting various kinases, including but not limited to, Lymphocyte-specific protein tyrosine kinase (Lck) and Casein Kinase 1 (CK1).
Data Presentation: Inhibitory Activity of Pyrrolidine-Containing Kinase Inhibitors
The following table summarizes the inhibitory activities of selected kinase inhibitors that feature a pyrrolidine scaffold. While not all of these were explicitly synthesized from this compound in the cited literature, they represent the potency achievable with this structural motif.
| Kinase Target | Inhibitor Structure/Class | Activity Type | Value | Reference |
| Lck | 2-aminopyrimidine carbamates | IC50 | 0.0006 µM | [2] |
| Lck | Aminoquinazoline-based inhibitor | IC50 | 0.2 nM | [2] |
| CK1δ | Diaryl-isoxazole with pyrrolidine | IC50 | 0.033 µM | [3] |
| DPP-IV | Pyrrolidine-1,2,4-oxadiazole | IC50 | 11.32 ± 1.59 μM | [4] |
| CXCR4 | Pyrrolidine-pyrimidine | IC50 | 79 nM | [4] |
| PI3Kα (p110α) | Pyrrolidine Derivative 1 (PD1) | IC50 | 15 nM | [5] |
| ST2 | Furanylmethylpyrrolidine-based | IC50 | ~6 µM | [6] |
Experimental Protocols
This section details a representative synthetic protocol for the preparation of a kinase inhibitor intermediate via amide bond formation using (S)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate.
Protocol 1: General Amide Coupling
This protocol describes the coupling of a carboxylic acid with (S)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate to form a key amide intermediate.
Materials:
-
(S)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (for chromatography)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM or DMF, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve (S)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate (1.1 eq) and DIPEA (1.5 eq) in anhydrous DCM or DMF.
-
Add the amine solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable gradient of ethyl acetate in hexanes to afford the desired amide product.
Diagram of the Experimental Workflow:
Protocol 2: Deprotection of the Cbz Group
Following the amide coupling, the benzyloxycarbonyl (Cbz) protecting group on the pyrrolidine nitrogen is typically removed to allow for further functionalization.
Materials:
-
Cbz-protected amide intermediate from Protocol 1
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the Cbz-protected amide in methanol or ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C (typically 10-20% by weight of the substrate).
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with methanol or ethanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine, which can often be used in the next step without further purification.
Diagram of the Deprotection Workflow:
Signaling Pathway Context: Lck in T-Cell Activation
Lck is a critical tyrosine kinase in the T-cell receptor (TCR) signaling pathway. Inhibition of Lck can modulate T-cell activation, making it a target for autoimmune diseases and certain cancers. The pyrrolidine scaffold can be elaborated to interact with key residues in the ATP-binding pocket of Lck.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of kinase inhibitors. Its inherent chirality and dual points for functionalization allow for the creation of complex and potent molecules. The provided protocols offer a foundational approach to utilizing this building block in a drug discovery program targeting kinases. Further optimization of reaction conditions and synthetic routes will depend on the specific target and desired final compound.
References
- 1. benchchem.com [benchchem.com]
- 2. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Novel Pharmaceutical Intermediates from Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel pharmaceutical intermediates derived from Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate. This versatile chiral building block is a cornerstone in the development of a variety of therapeutic agents, particularly those targeting neurological and metabolic disorders. The protocols outlined below focus on the synthesis of precursors for Dipeptidyl Peptidase-4 (DPP-4) inhibitors and Neurokinin-1 (NK-1) receptor antagonists, classes of drugs with significant clinical relevance.
Introduction
This compound is a key starting material in medicinal chemistry due to the presence of a stereocenter and a reactive primary amine, allowing for diverse chemical modifications. The pyrrolidine scaffold is a prevalent feature in numerous FDA-approved drugs, valued for its favorable physicochemical properties which can enhance aqueous solubility and improve pharmacokinetic profiles.[1] The Cbz (carboxybenzyl) protecting group on the pyrrolidine nitrogen provides stability during initial reaction steps and can be selectively removed under specific conditions. These protocols will detail the acylation of the primary amine to introduce varied functionality, a critical step in the synthesis of advanced pharmaceutical intermediates.
Data Presentation
The following tables summarize the quantitative data for the synthesis of key intermediates.
Table 1: Synthesis of N-Acylated Pyrrolidine Intermediates
| Intermediate | Acylating Agent | Coupling Agent | Solvent | Reaction Time (h) | Yield (%) |
| Intermediate A1 | (R)-3-(Boc-amino)-4-(2,4,5-trifluorophenyl)butanoic acid | DEPBT | THF | 3 | 52.7 |
| Intermediate B1 | 2-Phenyl-quinoline-4-carboxylic acid | TBTU | Dichloromethane | 1 | Not Specified |
Table 2: Deprotection of Intermediates
| Protected Intermediate | Deprotection Reagent | Solvent | Reaction Time (h) | Product | Yield (%) |
| Intermediate A1 | 4N HCl in Dioxane | Dioxane | 1 | Intermediate A2 | 84.5 |
| Intermediate B1 | TFA/H₂O (95:5) | Acetonitrile | 1 | Intermediate B2 | Not Specified |
Experimental Protocols
Protocol 1: Synthesis of a DPP-4 Inhibitor Precursor (Intermediate A2)
This protocol outlines the synthesis of a key intermediate for DPP-4 inhibitors, which are used in the treatment of type 2 diabetes. The synthesis involves the coupling of this compound with a substituted butanoic acid, followed by deprotection.
A. Synthesis of (S)-Benzyl 2-((((R)-1-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butan-2-yl)amino)methyl)pyrrolidine-1-carboxylate (Intermediate A1)
-
Materials:
-
This compound
-
(R)-3-(Boc-amino)-4-(2,4,5-trifluorophenyl)butanoic acid
-
3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of (R)-3-(Boc-amino)-4-(2,4,5-trifluorophenyl)butanoic acid (1.0 eq) in anhydrous THF, add DEPBT (1.05 eq).
-
In a separate flask, dissolve this compound (1.0 eq) and TEA (1.1 eq) in anhydrous THF.
-
Add the amine solution to the activated acid solution and stir the reaction mixture at room temperature for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
To the residue, add water. An oily material will separate from a solid. Decant the aqueous layer to separate the oily product.
-
Wash the solid byproduct with a saturated aqueous NaHCO₃ solution.
-
Dissolve the oily product in a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain Intermediate A1.[2]
-
B. Synthesis of (S)-Benzyl 2-((((R)-1-amino-4-(2,4,5-trifluorophenyl)butan-2-yl)amino)methyl)pyrrolidine-1-carboxylate hydrochloride (Intermediate A2)
-
Materials:
-
Intermediate A1
-
4N HCl in Dioxane
-
Anhydrous Diethyl Ether
-
-
Procedure:
-
Dissolve Intermediate A1 (1.0 eq) in 4N HCl in Dioxane.
-
Stir the solution at room temperature for 1 hour.
-
Monitor the deprotection via TLC.
-
Upon completion, a precipitate will form. Wash the precipitate with anhydrous diethyl ether.
-
Crystallize the product from methanol/diethyl ether to afford pure Intermediate A2 as a white crystalline solid.[2]
-
Protocol 2: Synthesis of a Neurokinin-1 (NK-1) Receptor Antagonist Precursor (Intermediate B2)
This protocol describes the synthesis of a precursor for NK-1 receptor antagonists, which have applications in treating chemotherapy-induced nausea and vomiting, as well as depression. The synthesis involves an amide coupling reaction followed by deprotection of the Boc group.
A. Synthesis of Benzyl 2-(((2-phenylquinolin-4-yl)formamido)methyl)pyrrolidine-1-carboxylate (Intermediate B1)
-
Materials:
-
This compound
-
2-Phenyl-quinoline-4-carboxylic acid
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 2-phenyl-quinoline-4-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add TEA (3.0 eq) and TBTU (1.1 eq) to the solution and stir at room temperature for 10 minutes.
-
Add this compound (1.1 eq) to the reaction mixture. Maintain the pH at 8 by adding more TEA if necessary.
-
Stir the reaction for 1 hour at room temperature.
-
Extract the solution with 1M HCl (3 x 80 mL), saturated NaHCO₃ (3 x 80 mL), and brine (3 x 80 mL).
-
Dry the organic layer over MgSO₄, filter, and evaporate the solvent to yield Intermediate B1.[3]
-
B. Synthesis of N-((1H-pyrrol-2-yl)methyl)-2-phenylquinoline-4-carboxamide (Intermediate B2)
-
Materials:
-
Intermediate B1
-
Trifluoroacetic acid (TFA)
-
Water
-
Acetonitrile
-
-
Procedure:
-
Dissolve Intermediate B1 (1.0 eq) in a mixture of TFA:water (95:5).
-
Add acetonitrile to the solution.
-
Stir the reaction at room temperature for 1 hour.
-
Evaporate the mixture to obtain the crude TFA salt of Intermediate B2.[3]
-
Visualizations
Caption: Synthetic workflow for a DPP-4 inhibitor precursor.
Caption: Signaling pathway of DPP-4 inhibition.
References
- 1. Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oatext.com [oatext.com]
- 3. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Protocols for Coupling Reactions with Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for various synthetic coupling reactions involving Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate. This versatile building block is a key intermediate in the synthesis of a wide range of biologically active molecules, particularly in the development of pharmaceuticals. The following protocols for amide bond formation, urea synthesis, reductive amination, and N-alkylation are presented to facilitate its application in research and drug discovery.
Introduction
This compound, available as both stereoisomers, is a valuable synthetic intermediate characterized by a primary amine nucleophile and a carbamate-protected secondary amine within the pyrrolidine ring. This structure allows for selective derivatization at the primary amine, making it a popular scaffold in medicinal chemistry for the synthesis of compounds targeting a variety of biological targets, including neurological disorders.
Coupling Reactions: Overview and Data Summary
The primary amine of this compound readily participates in several fundamental coupling reactions. The following table summarizes the key quantitative data for the protocols detailed in this document.
| Coupling Reaction | Coupling Partner Example | Coupling Reagent/Conditions | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Amide Bond Formation | (R)-2-acetamido-3-phenylpropanoic acid | EDCI, HOBt, Et3N | Dichloromethane | Room Temp. | 12 | 75 |
| Urea Formation | 3-methoxyphenyl isocyanate | - | Dichloromethane | Room Temp. | 3 | 95 |
| Reductive Amination | 4-Fluorobenzaldehyde | NaBH(OAc)3, Acetic Acid | 1,2-Dichloroethane | Room Temp. | 12 | 88 |
| N-Alkylation | 2-Bromo-N,N-dimethylacetamide | K2CO3 | Acetonitrile | 80 | 6 | 92 |
Experimental Protocols
Amide Bond Formation
This protocol describes the coupling of a carboxylic acid to the primary amine of (S)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate using standard carbodiimide chemistry.
Diagram of the Amide Bond Formation Workflow:
Caption: Workflow for amide bond formation.
Materials:
-
(S)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate
-
(R)-2-acetamido-3-phenylpropanoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen atmosphere
Procedure:
-
To a solution of (R)-2-acetamido-3-phenylpropanoic acid (1.2 mmol) in anhydrous DCM (20 mL) under an inert atmosphere, add HOBt (1.2 mmol) and EDCI (1.2 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of (S)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate (1.0 mmol) in anhydrous DCM (10 mL) to the reaction mixture, followed by the dropwise addition of triethylamine (1.5 mmol).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Dilute the reaction mixture with DCM (30 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide product.
Urea Formation
This protocol details the synthesis of a urea derivative by reacting (S)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate with an isocyanate.
Diagram of the Urea Formation Workflow:
Caption: Workflow for urea formation.
Materials:
-
(S)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate
-
3-methoxyphenyl isocyanate
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve (S)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate (1.0 mmol) in anhydrous DCM (15 mL) under an inert atmosphere.
-
To this solution, add 3-methoxyphenyl isocyanate (1.05 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Monitor the reaction by thin-layer chromatography (TLC). Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization or flash column chromatography on silica gel.
Reductive Amination
This protocol describes the formation of a secondary amine by reductive amination of an aldehyde with (S)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate.
Diagram of the Reductive Amination Workflow:
Caption: Workflow for reductive amination.
Materials:
-
(S)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate
-
4-Fluorobenzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Acetic acid
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of (S)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate (1.0 mmol) and 4-fluorobenzaldehyde (1.1 mmol) in anhydrous DCE (20 mL), add acetic acid (1.1 mmol).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
N-Alkylation
This protocol outlines the N-alkylation of the primary amine of (S)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate with an alkyl halide.
Diagram of the N-Alkylation Workflow:
Caption: Workflow for N-alkylation.
Materials:
-
(S)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate
-
2-Bromo-N,N-dimethylacetamide
-
Potassium carbonate (K2CO3)
-
Acetonitrile (ACN), anhydrous
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a mixture of (S)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate (1.0 mmol) and potassium carbonate (2.0 mmol) in anhydrous acetonitrile (15 mL), add 2-bromo-N,N-dimethylacetamide (1.2 mmol).
-
Heat the reaction mixture to 80 °C and stir for 6 hours.
-
After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated product.
Application Notes and Protocols for the Use of Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate is a unique building block for solid-phase peptide synthesis (SPPS), enabling the introduction of a constrained pyrrolidine scaffold into peptide sequences. This modification can be pivotal for developing peptidomimetics with enhanced structural stability, receptor affinity, and proteolytic resistance. The pyrrolidine ring system mimics the proline structure but offers an additional site for functionalization through the aminomethyl group. The benzyloxycarbonyl (Cbz or Z) protecting group on the pyrrolidine nitrogen is stable under the standard conditions of Fmoc-based SPPS, allowing for selective deprotection and further modification if required. These characteristics make it a valuable tool in drug discovery and development for creating novel peptide-based therapeutics.[1]
This document provides detailed application notes and protocols for the efficient incorporation of this compound into peptide chains using Fmoc-based solid-phase synthesis.
Potential Applications
The incorporation of a 2-(aminomethyl)pyrrolidine moiety can be leveraged for several applications in peptide and drug development:
-
Structural Scaffolding: The pyrrolidine ring introduces a rigid constraint into the peptide backbone, which can help in stabilizing secondary structures such as β-turns or helical conformations.
-
Peptidomimetic Design: By replacing natural amino acids with this building block, novel peptidomimetics with altered pharmacological properties can be designed.
-
Peptide Nucleic Acid (PNA) Synthesis: The structural motif of this molecule is related to the backbone of some peptide nucleic acids, suggesting its potential use in the synthesis of PNA analogs.[2][3][4][5][6]
-
Introduction of Branching: The exocyclic primary amine can be used as an attachment point for side chains, labels (e.g., biotin or fluorescent dyes), or for creating branched peptides.
Experimental Protocols
The following protocols are based on standard Fmoc-SPPS chemistry.[7][8][9][10][11] The synthesis can be performed manually or using an automated peptide synthesizer.
Materials and Reagents
| Reagent | Supplier | Grade | Notes |
| This compound | Various | ≥95% purity | The key building block. |
| Rink Amide Resin (100-200 mesh) | Various | 0.4 - 0.8 mmol/g loading | For synthesis of C-terminal amide peptides.[8] |
| Fmoc-protected Amino Acids | Various | Synthesis Grade | Standard amino acids for peptide elongation. |
| N,N'-Diisopropylcarbodiimide (DIC) | Various | ≥99% | Coupling agent. |
| Ethyl Cyanohydroxyiminoacetate (Oxyma Pure®) | Various | ≥98% | Coupling additive to minimize racemization. |
| Piperidine | Various | Synthesis Grade | For Fmoc deprotection. A 20% solution in DMF is typically used.[12][13] |
| N,N-Dimethylformamide (DMF) | Various | Peptide Synthesis Grade (Amine-free) | Primary solvent for washing and coupling reactions.[8] |
| Dichloromethane (DCM) | Various | Synthesis Grade | Used for resin swelling and washing. |
| Trifluoroacetic acid (TFA) | Various | Reagent Grade | For final cleavage of the peptide from the resin. |
| Triisopropylsilane (TIS) | Various | ≥98% | Scavenger to prevent side reactions during cleavage. |
| Dithiothreitol (DTT) | Various | ≥99% | Scavenger for peptides containing tryptophan. |
| Diethyl ether | Various | Anhydrous | For precipitation of the cleaved peptide. |
Protocol for Incorporation of this compound
This protocol assumes the synthesis is proceeding from the C-terminus to the N-terminus on a pre-loaded resin.
Step 1: Resin Swelling
-
Place the desired amount of Rink Amide resin in a reaction vessel.
-
Add sufficient DCM to cover the resin and allow it to swell for 30-60 minutes.
-
Drain the DCM and wash the resin three times with DMF.
Step 2: Fmoc Deprotection of the N-terminal Amino Acid on the Resin
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Step 3: Coupling of this compound
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and Oxyma Pure® (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and pre-activate for 2-5 minutes.
-
Add the activated solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
To monitor the coupling reaction, a Kaiser test can be performed. A negative test (yellow beads) indicates complete coupling.
-
Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
Step 4: Capping of Unreacted Amines (Optional but Recommended)
-
To block any unreacted N-terminal amines, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes.
-
Drain the capping solution and wash the resin with DMF (3 times) and DCM (3 times).
Step 5: Peptide Elongation
-
Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids in the sequence.
Step 6: Final Cleavage and Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). If the peptide contains tryptophan, add DTT (2.5% w/v).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
Note on the Cbz Group: The Cbz group on the pyrrolidine nitrogen is stable to TFA and will remain on the peptide after cleavage. If removal of the Cbz group is desired, it can be achieved by catalytic hydrogenation (e.g., H₂/Pd-C) in a suitable solvent after the peptide has been cleaved from the resin and purified.
Visual Workflows
Caption: General workflow for solid-phase peptide synthesis incorporating this compound.
Caption: Simplified mechanism of the coupling reaction using DIC/Oxyma.
Summary of Reaction Conditions
| Step | Reagents | Solvent | Time | Monitoring |
| Resin Swelling | Resin, DCM | DCM | 30-60 min | Visual |
| Fmoc Deprotection | 20% Piperidine in DMF | DMF | 5 min + 15 min | N/A |
| Coupling | Building Block (3 eq), DIC (3 eq), Oxyma (3 eq) | DMF | 2-4 hours | Kaiser Test |
| Capping | Acetic Anhydride (10 eq), DIPEA (10 eq) | DMF | 30 min | N/A |
| Cleavage | TFA/TIS/H₂O (95:2.5:2.5) | Neat | 2-3 hours | HPLC, MS |
Troubleshooting
-
Incomplete Coupling: If the Kaiser test is positive after the initial coupling time, extend the reaction time or repeat the coupling step with fresh reagents. Ensure the building block is of high purity and the DMF is amine-free.
-
Low Yield: Low peptide yield after cleavage can result from incomplete coupling at any step or premature cleavage from the resin. Ensure proper washing to remove residual base before coupling.
-
Side Reactions during Cleavage: The use of scavengers like TIS is crucial to prevent side reactions, especially with sensitive amino acids.
-
Peptide Aggregation: For long or hydrophobic sequences, aggregation can hinder synthesis. Using specialized resins or incorporating pseudoprolines can help mitigate this issue.[13]
By following these guidelines and protocols, researchers can effectively utilize this compound to synthesize novel and structurally diverse peptides for a wide range of applications in science and medicine.
References
- 1. This compound hydrochloride [myskinrecipes.com]
- 2. Peptide nucleic acid synthesis by novel amide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and purification of peptide nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide nucleic acid (PNA) amphiphiles: synthesis, self-assembly, and duplex stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Pyrrolidinyl PNA and Its Site-Specific Labeling at Internal Positions by Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolidinyl PNA with α/β-Dipeptide Backbone: From Development to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. benchchem.com [benchchem.com]
Catalytic Applications of Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of derivatives of Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate as organocatalysts in asymmetric synthesis. The inherent chirality of the pyrrolidine scaffold makes these compounds excellent precursors for a variety of powerful catalysts capable of inducing high stereoselectivity in key chemical transformations, which is of significant interest in the development of chiral drugs and other bioactive molecules.
Overview of Catalytic Applications
Derivatives of this compound, particularly those where the aminomethyl group is further functionalized, are highly effective organocatalysts for a range of asymmetric reactions. These catalysts typically operate through a dual activation mechanism, enhancing both the nucleophilicity and electrophilicity of the reactants. The pyrrolidine nitrogen often acts as a Lewis base to activate the nucleophile through the formation of a reactive enamine or iminium ion intermediate, while a hydrogen-bond-donating moiety, appended to the aminomethyl group, activates the electrophile.
The most common applications for this class of catalysts are:
-
Asymmetric Michael Additions: The conjugate addition of nucleophiles (e.g., ketones, aldehydes) to α,β-unsaturated compounds (e.g., nitroolefins) to create new carbon-carbon bonds with high stereocontrol. This reaction is fundamental for the synthesis of chiral γ-nitro ketones, which are versatile intermediates for various biologically active compounds.
-
Asymmetric Aldol Reactions: The reaction between an enol or enolate and a carbonyl compound to form a β-hydroxy carbonyl compound. These catalysts enable the direct, enantioselective aldol reaction between ketones and aldehydes, producing chiral building blocks for complex molecule synthesis.
This document focuses on three prominent classes of catalysts derived from the closely related and commercially available (S)-1-Boc-2-(aminomethyl)pyrrolidine, which serves as an excellent proxy for the Cbz-protected analogue:
-
Bifunctional Thiourea Organocatalysts
-
Prolinamide-Based Organocatalysts
-
Chiral Ionic Liquids (CILs)
Quantitative Data Presentation
The performance of these catalysts is highly dependent on the specific substrates, catalyst loading, solvent, and temperature. The following tables summarize typical performance data for catalysts derived from the 2-(aminomethyl)pyrrolidine scaffold in representative asymmetric reactions.
Table 1: Performance of a Prolinamide-Based Organocatalyst in the Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |
| 1 | 10 | Dichloromethane | Room Temp. | 24 | >95 | 95:5 | 99 |
Table 2: Performance of a Bifunctional Thiourea Organocatalyst in a Representative Asymmetric Michael Addition
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 10 | Toluene | Room Temp. | 48 | High | >90 |
Table 3: Performance of a Chiral Ionic Liquid in the Asymmetric Michael Addition of a Ketone to a Nitroolefin
| Entry | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Catalyst is the solvent | None | Room Temp. | - | High | High |
Experimental Protocols
Synthesis of a Prolinamide-Based Organocatalyst
This protocol describes a two-step synthesis of a chiral prolinamide organocatalyst from (S)-1-Boc-2-(aminomethyl)pyrrolidine and N-Boc-L-proline.[1]
Step 1: Amide Coupling
-
To a solution of N-Boc-L-proline (1.0 eq) in dichloromethane (DCM), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq).[1]
-
Stir the mixture at 0 °C for 30 minutes.[1]
-
Add a solution of (S)-1-Boc-2-(aminomethyl)pyrrolidine (1.0 eq) in DCM to the reaction mixture.[1]
-
Allow the reaction to warm to room temperature and stir overnight.[1]
-
Wash the reaction mixture with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the Boc-protected prolinamide.
Step 2: Boc Deprotection
-
Dissolve the Boc-protected prolinamide (1.0 eq) in DCM.
-
Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the final prolinamide organocatalyst, (S)-N-((S)-pyrrolidin-2-ylmethyl)prolinamide.[1]
Protocol for Asymmetric Michael Addition using a Prolinamide Catalyst
This protocol details the use of the synthesized prolinamide catalyst in the asymmetric Michael addition of cyclohexanone to β-nitrostyrene.[1]
-
To a solution of β-nitrostyrene (1.0 eq) and the prolinamide organocatalyst (0.1 eq) in dichloromethane, add cyclohexanone (5.0 eq).[1]
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the chiral γ-nitro ketone.
-
Determine the diastereomeric ratio and enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).
Synthesis of a Bifunctional Thiourea Organocatalyst
This protocol outlines the synthesis of a fluorous-tagged thiourea catalyst, which allows for easier catalyst recovery.[2]
Step 1: Synthesis of the Intermediate Isothiocyanate
-
React 4-(perfluorooctyl)aniline with phenyl chlorothioformate in the presence of pyridine in dichloromethane to form the intermediate isothiocyanate.[2]
Step 2: Thiourea Formation
-
React the isothiocyanate with (S)-1-Boc-2-(aminomethyl)pyrrolidine in the presence of N,N-diisopropylethylamine in dichloromethane to yield the Boc-protected fluorous thiourea.[2]
Step 3: Deprotection
-
Remove the Boc protecting group using trifluoroacetic acid (TFA) to yield the final fluorous thiourea catalyst.[2]
Protocol for Asymmetric Aldol Reaction using a Prolinamide Catalyst
This protocol describes the general procedure for an asymmetric aldol reaction.[2]
-
To a solution of the aldehyde (1.0 eq) in the ketone (which also serves as the solvent, 5.0 eq), add the prolinamide organocatalyst (0.1 eq).[2]
-
Stir the reaction mixture at the desired temperature (e.g., -20°C or room temperature).[2]
-
Monitor the reaction by TLC.
-
Upon completion, remove the excess ketone under reduced pressure.
-
Purify the product by column chromatography.
Visualizations
Synthesis of a Prolinamide Organocatalyst
Caption: Workflow for the synthesis of a prolinamide organocatalyst.
Catalytic Cycle for Asymmetric Michael Addition
References
Application Notes and Protocols: Derivatization of the Primary Amine in Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate is a valuable chiral building block in medicinal chemistry and drug discovery. Its structure, featuring a protected pyrrolidine ring and a primary amine, allows for diverse functionalization to explore structure-activity relationships (SAR) and develop novel therapeutic agents. This document provides detailed application notes and experimental protocols for the derivatization of the primary amine moiety through common and versatile reactions: acylation, sulfonylation, and urea formation. These derivatization strategies are fundamental in modifying the physicochemical properties, biological activity, and pharmacokinetic profiles of lead compounds.
Chemical Properties of Starting Material
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Cbz-2-(aminomethyl)pyrrolidine |
| CAS Number | 119020-03-0 |
| Molecular Formula | C₁₃H₁₈N₂O₂ |
| Molecular Weight | 234.29 g/mol |
| Appearance | White to off-white powder or crystalline solid |
| Storage | Store at 2-8°C |
I. Acylation of the Primary Amine
Acylation is a robust method to introduce a wide variety of acyl groups to the primary amine, forming an amide bond. This modification can significantly impact a molecule's polarity, hydrogen bonding capacity, and metabolic stability.
General Reaction Scheme
This compound + Acylating Agent → N-Acyl Derivative
Experimental Protocol: Synthesis of Benzyl 2-((acetylamino)methyl)pyrrolidine-1-carboxylate
This protocol describes a standard procedure for the N-acetylation of this compound using acetyl chloride.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) to the solution and cool the mixture to 0°C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-3 hours).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-acetylated product.
Data Presentation:
| Parameter | Value |
| Reactants | This compound, Acetyl Chloride |
| Base | Triethylamine |
| Solvent | Dichloromethane |
| Reaction Time | 2 hours |
| Temperature | 0°C to Room Temperature |
| Typical Yield | >90% |
| Purification | Flash Column Chromatography |
Experimental Workflow: Acylation
Caption: Workflow for the N-acylation of this compound.
II. Sulfonylation of the Primary Amine
Sulfonylation introduces a sulfonyl group to the primary amine, forming a sulfonamide. Sulfonamides are key functional groups in many marketed drugs due to their ability to act as hydrogen bond donors and acceptors, and their metabolic stability.
General Reaction Scheme
This compound + Sulfonyl Chloride → N-Sulfonyl Derivative
Experimental Protocol: Synthesis of Benzyl 2-(((4-methylphenyl)sulfonyl)aminomethyl)pyrrolidine-1-carboxylate
This protocol details the reaction with p-toluenesulfonyl chloride (tosyl chloride).
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM or THF (0.1-0.2 M).
-
Add pyridine or TEA (1.5 eq) and cool the mixture to 0°C.
-
In a separate flask, dissolve p-toluenesulfonyl chloride (1.1 eq) in a minimal amount of the same anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the amine solution over 15-30 minutes at 0°C.[1]
-
Stir the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-16 hours, or until TLC/LC-MS analysis indicates completion.[1]
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization to yield the N-tosylated product.
Data Presentation:
| Parameter | Value |
| Reactants | This compound, p-Toluenesulfonyl chloride |
| Base | Pyridine |
| Solvent | Dichloromethane |
| Reaction Time | 12 hours |
| Temperature | 0°C to Room Temperature |
| Typical Yield | 85-95% |
| Purification | Flash Column Chromatography or Recrystallization |
Experimental Workflow: Sulfonylation
Caption: Workflow for the N-sulfonylation of the primary amine.
III. Urea Formation
The formation of ureas is a common derivatization strategy to introduce a hydrogen-bond donor-acceptor-donor motif, which can facilitate strong interactions with biological targets.
General Reaction Scheme
This compound + Isocyanate → N,N'-Disubstituted Urea
Experimental Protocol: Synthesis of Benzyl 2-(((phenylcarbamoyl)amino)methyl)pyrrolidine-1-carboxylate
This protocol outlines the reaction with phenyl isocyanate to form a disubstituted urea.
Materials:
-
This compound
-
Phenyl isocyanate
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM or THF (0.1-0.2 M) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add phenyl isocyanate (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-2 hours.
-
If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.
-
The crude product is often of high purity. If necessary, it can be further purified by trituration with a suitable solvent (e.g., diethyl ether) or by flash column chromatography.
Data Presentation:
| Parameter | Value |
| Reactants | This compound, Phenyl Isocyanate |
| Solvent | Dichloromethane |
| Reaction Time | 1.5 hours |
| Temperature | 0°C to Room Temperature |
| Typical Yield | >95% |
| Purification | Filtration or Trituration |
Experimental Workflow: Urea Formation
Caption: Workflow for the formation of N,N'-disubstituted urea.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Acyl chlorides, sulfonyl chlorides, and isocyanates are corrosive and moisture-sensitive. Handle with care under an inert atmosphere.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The derivatization of the primary amine in this compound via acylation, sulfonylation, and urea formation provides access to a diverse range of compounds with potential applications in drug discovery and development. The protocols outlined in this document are robust and can be adapted for a variety of acylating agents, sulfonylating agents, and isocyanates to generate extensive compound libraries for biological screening. Careful monitoring and appropriate purification techniques are key to obtaining high-purity products.
References
Application Note: Synthetic Protocols for the N-alkylation of Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate
An Application Note on the N-alkylation of Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed experimental protocols for the N-alkylation of the primary amine in this compound. Two primary and effective methodologies are presented: Direct Alkylation via Nucleophilic Substitution and Reductive Amination. These protocols offer controlled and efficient pathways to synthesize N-substituted derivatives, which are valuable intermediates in pharmaceutical research and development. Reaction conditions are summarized in tabular format for easy comparison, and workflows are visualized using diagrams.
Introduction
This compound is a versatile chiral building block in organic synthesis.[1] Its structure contains a primary amine on the C2-methyl substituent and a secondary amine within the pyrrolidine ring, which is protected by a benzyl carbamate (Cbz) group. The presence of the Cbz protecting group directs alkylation to the primary amine. This application note details two common and reliable methods for this transformation.
Method 1: Direct Alkylation with Alkyl Halides. This classic SN2 reaction involves the direct coupling of the primary amine with an alkyl halide in the presence of a base. While straightforward, this method can sometimes lead to over-alkylation, forming a tertiary amine, if reaction conditions are not carefully controlled.[2]
Method 2: Reductive Amination. Reductive amination is a highly efficient and selective method for forming secondary amines.[3][4][5] The process involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is subsequently reduced in situ by a mild hydride reducing agent. This method is often preferred for its high selectivity and avoidance of quaternary ammonium salt byproducts.[6]
Method 1: Direct N-Alkylation with Alkyl Halides
This protocol describes the direct N-alkylation of the primary amine using an alkyl halide and a non-nucleophilic base. The base is crucial for scavenging the hydrogen halide byproduct generated during the reaction.
Experimental Protocol
-
Reagent Preparation: To a solution of this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., Acetonitrile or DMF, ~0.1-0.5 M), add a base (1.5-2.5 eq.).
-
Addition of Alkylating Agent: To the stirred mixture, add the alkyl halide (1.0-1.2 eq.) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or elevate the temperature (e.g., 50-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solid precipitate (base hydrohalide) has formed, filter it off and wash with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.
Data Presentation: Reaction Conditions for Direct Alkylation
| Parameter | Condition A | Condition B | Condition C | Reference |
| Alkylating Agent | Alkyl Bromide | Alkyl Iodide | Benzyl Bromide | [7][8] |
| Base | K₂CO₃ | Triethylamine (Et₃N) | DIPEA (Hünig's base) | [9][10] |
| Solvent | Acetonitrile (ACN) | N,N-Dimethylformamide (DMF) | Tetrahydrofuran (THF) | [8][10] |
| Temperature | Room Temp. to 60 °C | Room Temperature | 20-25 °C | [8] |
| Stoichiometry (Amine:Halide:Base) | 1 : 1.1 : 2.0 | 1 : 1.2 : 1.5 | 1 : 1.0 : 2.0 | N/A |
| Typical Reaction Time | 4-16 hours | 6-24 hours | 2-12 hours | N/A |
Workflow Diagram: Direct Alkylation
Caption: Workflow for Direct N-Alkylation.
Method 2: Reductive Amination
This protocol details the N-alkylation of the primary amine with a carbonyl compound (aldehyde or ketone) and a reducing agent. Sodium triacetoxyborohydride is a particularly mild and effective reagent for this transformation, as it is selective for the reduction of iminium ions in the presence of the carbonyl starting material.
Experimental Protocol
-
Reagent Preparation: Dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in an anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), ~0.1-0.5 M).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. The addition of a mild acid catalyst like acetic acid (AcOH, ~0.1 eq.) can sometimes accelerate this step.
-
Reduction: Add the reducing agent (e.g., Sodium triacetoxyborohydride, NaBH(OAc)₃, 1.2-1.5 eq.) portion-wise to the stirred solution. Be cautious of initial gas evolution.
-
Reaction: Continue to stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-24 hours).
-
Work-up:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously for 15-30 minutes until gas evolution ceases.
-
Separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylated secondary amine.
Data Presentation: Reaction Conditions for Reductive Amination
| Parameter | Condition A | Condition B | Condition C | Reference |
| Carbonyl Source | Aliphatic Aldehyde | Aromatic Aldehyde | Ketone | [3][11] |
| Reducing Agent | NaBH(OAc)₃ | NaBH₃CN | NaBH₄ | [5][11] |
| Solvent | Dichloromethane (DCM) | 1,2-Dichloroethane (DCE) | Methanol (MeOH) | [11] |
| Catalyst (Optional) | Acetic Acid (AcOH) | None | None | N/A |
| Temperature | Room Temperature | Room Temperature | 0 °C to Room Temp. | [11] |
| Stoichiometry (Amine:Carbonyl:Reducer) | 1 : 1.1 : 1.5 | 1 : 1.2 : 1.5 | 1 : 1.2 : 1.5 | N/A |
| Typical Reaction Time | 2-12 hours | 4-24 hours | 6-24 hours | N/A |
Workflow Diagram: Reductive Aminationdot
References
- 1. This compound hydrochloride [myskinrecipes.com]
- 2. youtube.com [youtube.com]
- 3. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 4. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Aqueous-Mediated N-Alkylation of Amines | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
Application Notes and Protocols for the Scale-Up Synthesis of (S)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate is a chiral building block of significant interest in pharmaceutical development.[1][2] Its structure, incorporating a protected pyrrolidine ring, makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules and complex organocatalysts.[1] This document provides detailed application notes and a comprehensive, multi-step protocol for the scale-up synthesis of this compound, designed for practical application in a research and development setting.
Applications
The primary application of (S)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate lies in its use as a key intermediate for the synthesis of active pharmaceutical ingredients (APIs).[2] The chiral pyrrolidine motif is a common feature in many drugs, and this compound provides a readily functionalizable scaffold for the construction of more complex molecular architectures.[2] It is particularly useful in the development of compounds targeting neurological and cardiovascular disorders. Additionally, it serves as a precursor for various chiral ligands and organocatalysts used in asymmetric synthesis.[1]
Scale-Up Synthesis Overview
The presented protocol outlines a robust and scalable multi-step synthesis starting from the readily available amino acid, L-proline. The synthetic strategy involves the following key transformations:
-
N-Protection: Protection of the secondary amine of L-proline with a carboxybenzyl (Cbz) group.
-
Carboxylic Acid Reduction: Reduction of the carboxylic acid functionality to a primary alcohol.
-
Hydroxyl Group Activation: Conversion of the primary alcohol to a mesylate, a good leaving group.
-
Azide Formation: Nucleophilic substitution of the mesylate with sodium azide.
-
Amine Formation: Reduction of the azide to the target primary amine.
This pathway is designed to be amenable to scale-up, employing reagents and conditions suitable for larger reaction volumes while ensuring control over stereochemistry and purity.
Quantitative Data Summary
The following table summarizes the expected quantitative data for each step of the scale-up synthesis, based on a starting quantity of 100 g of L-proline.
| Step | Reaction | Starting Material (g) | Product Name | Product (g) | Yield (%) | Purity (HPLC) (%) |
| 1 | N-Cbz Protection | 100.0 | (S)-1-(Benzyloxycarbonyl)pyrrolidine-2-carboxylic acid | 205 - 215 | 95 - 99 | >98 |
| 2 | Reduction | 205.0 | (S)-Benzyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | 175 - 185 | 90 - 95 | >98 |
| 3 | Mesylation | 175.0 | (S)-Benzyl 2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate | 215 - 225 | 92 - 96 | >97 |
| 4 | Azidation | 215.0 | (S)-Benzyl 2-(azidomethyl)pyrrolidine-1-carboxylate | 165 - 175 | 93 - 97 | >97 |
| 5 | Reduction (Hydrogenation) | 165.0 | (S)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate | 145 - 155 | 96 - 99 | >98 |
Experimental Protocols
Safety Precautions: Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All reactions should be performed in a well-ventilated fume hood. Special care should be taken when handling benzyl chloroformate (lachrymator), borane complexes (flammable and react violently with water), methanesulfonyl chloride (corrosive), and sodium azide (highly toxic and potentially explosive).
Step 1: Synthesis of (S)-1-(Benzyloxycarbonyl)pyrrolidine-2-carboxylic acid (N-Cbz-L-proline)
Materials:
-
L-proline (1.0 eq)
-
Sodium carbonate (2.5 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
To a stirred solution of L-proline in 2 M NaOH (aq) at 0 °C, add benzyl chloroformate dropwise, maintaining the pH between 9-10 with the simultaneous addition of 2 M NaOH.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with DCM to remove any unreacted benzyl chloroformate.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the title compound as a white solid.
Step 2: Synthesis of (S)-Benzyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
Materials:
-
(S)-1-(Benzyloxycarbonyl)pyrrolidine-2-carboxylic acid (1.0 eq)
-
Borane tetrahydrofuran complex solution (1 M in THF) (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve (S)-1-(Benzyloxycarbonyl)pyrrolidine-2-carboxylic acid in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the borane tetrahydrofuran complex solution dropwise over 1 hour, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of methanol.
-
Concentrate the mixture under reduced pressure.
-
Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the product.
Step 3: Synthesis of (S)-Benzyl 2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate
Materials:
-
(S)-Benzyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Methanesulfonyl chloride (MsCl) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve (S)-Benzyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate in anhydrous DCM under an inert atmosphere and cool to 0 °C.
-
Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride, keeping the temperature below 5 °C.
-
Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with cold water.
-
Separate the organic layer, and wash successively with cold 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate, which is used in the next step without further purification.
Step 4: Synthesis of (S)-Benzyl 2-(azidomethyl)pyrrolidine-1-carboxylate
Materials:
-
(S)-Benzyl 2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate (1.0 eq)
-
Sodium azide (NaN₃) (3.0 eq)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Dissolve the crude mesylate in anhydrous DMF.
-
Add sodium azide in one portion.
-
Heat the reaction mixture to 60-80 °C and stir for 12-18 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude azide.
Step 5: Synthesis of (S)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate
Materials:
-
(S)-Benzyl 2-(azidomethyl)pyrrolidine-1-carboxylate (1.0 eq)
-
Palladium on carbon (10% Pd/C) (5-10 mol%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the crude azide in methanol or ethanol in a suitable hydrogenation vessel.
-
Carefully add the 10% Pd/C catalyst.
-
Secure the flask to a hydrogenation apparatus, evacuate the flask, and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm or higher pressure for larger scales) at room temperature until the reaction is complete (monitored by TLC).
-
Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the final product, (S)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate.
Visualizations
Experimental Workflow
Caption: Synthetic pathway for (S)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate.
Logical Relationship of Synthesis Stages
Caption: Key stages in the synthesis of the target molecule.
References
Troubleshooting & Optimization
Technical Support Center: Deprotection of Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate
This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for the deprotection of Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate to yield 2-(aminomethyl)pyrrolidine.
Troubleshooting Guide and FAQs
This section addresses common issues encountered during the deprotection of this compound.
Frequently Asked Questions (FAQs)
Q1: My catalytic hydrogenation for the deprotection of this compound is slow or incomplete. What are the possible causes and solutions?
A1: Slow or incomplete hydrogenation is a common challenge. Several factors could be contributing to this issue:
-
Catalyst Inactivation (Poisoning): The palladium catalyst is highly susceptible to poisoning. The substrate itself, with its two basic nitrogen atoms (the pyrrolidine nitrogen and the primary aminomethyl nitrogen), can coordinate to the palladium surface and inhibit its activity. Additionally, impurities containing sulfur, halides, or other coordinating functional groups can poison the catalyst.
-
Solution:
-
Ensure the starting material is of high purity and free from potential catalyst poisons.
-
Consider adding a mild acid, such as acetic acid, as a co-solvent. This can protonate the basic nitrogens, preventing them from strongly binding to and deactivating the catalyst.[1]
-
Increase the catalyst loading (e.g., from 5-10 mol% to 20 mol%).[1]
-
Use a more active catalyst, such as Pearlman's catalyst (Pd(OH)₂/C).[2]
-
-
-
Insufficient Hydrogen Pressure: Atmospheric pressure of hydrogen may not be sufficient for complete conversion.
-
Solution: Increase the hydrogen pressure using a Parr shaker or a similar hydrogenation apparatus (e.g., to 40-50 psi).[1]
-
-
Poor Catalyst Quality: The activity of Palladium on Carbon (Pd/C) can vary between batches and degrade over time.
-
Solution: Use fresh, high-quality catalyst from a reputable supplier.
-
Q2: I am observing side reactions during the deprotection. What are they and how can I minimize them?
A2: Side reactions can lead to impurities and lower yields. A common side reaction is the formation of byproducts due to over-reduction or rearrangement.
-
Solution:
-
Carefully monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to stop the reaction once the starting material is consumed.
-
Consider using a milder deprotection method, such as transfer hydrogenolysis with ammonium formate, which can sometimes offer better selectivity.[3]
-
Q3: Are there safer alternatives to using hydrogen gas for the deprotection?
A3: Yes, transfer hydrogenolysis is a safer and often more convenient alternative to using hydrogen gas.[4]
-
Transfer Hydrogenolysis: This method uses a hydrogen donor in solution, such as ammonium formate or formic acid, to generate hydrogen in situ.[5] This avoids the need for handling flammable hydrogen gas.
Q4: When should I consider acidic cleavage for the deprotection of this compound?
A4: Acidic cleavage is a suitable alternative when the molecule contains functional groups that are sensitive to reduction, such as alkenes or alkynes.[6]
-
Common Reagents: A common reagent for acidic cleavage is 33% hydrogen bromide in acetic acid (HBr/AcOH).[6]
-
Caution: This method is harsh and may not be suitable for substrates with other acid-labile functional groups.
Data Presentation: Comparison of Cbz Deprotection Methods
The following table summarizes various methods for the deprotection of benzyl carbamates (Cbz). Note that the optimal conditions for this compound may require optimization.
| Deprotection Method | Reagents | Typical Conditions | Reaction Time | Typical Yield (%) | Advantages & Disadvantages |
| Catalytic Hydrogenation | H₂, 5-10% Pd/C | MeOH or EtOH, Room Temp., 1-3 bar | 4 - 72 hours | Up to 95+ | Advantages: Mild, neutral pH, well-established. Disadvantages: Can be slow, catalyst poisoning is an issue.[2] |
| Transfer Hydrogenolysis | Ammonium Formate, Pd/C | i-PrOH, Microwave | ~10 minutes | High | Advantages: Avoids handling H₂ gas, very rapid. Disadvantages: Requires microwave reactor.[2] |
| Acidic Cleavage | 33% HBr in Acetic Acid | Room Temperature | 1 - 2 hours | > 90 | Advantages: Useful for reduction-sensitive substrates. Disadvantages: Harsh conditions.[6] |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ | DMAc, 75 °C | 24 hours | High | Advantages: Good for substrates that poison Pd catalysts. Disadvantages: Requires elevated temperature and basic conditions.[2][3] |
| Lewis Acid Catalysis | AlCl₃ in HFIP | Room Temperature | 2 - 16 hours | High | Advantages: Mild, good functional group tolerance, avoids hazardous reagents.[7] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C) and H₂ Gas
-
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C) (10-20% by weight of the substrate)[1]
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
-
Celite® for filtration
-
-
Procedure:
-
Dissolve the Cbz-protected amine in a suitable solvent (e.g., MeOH) in a round-bottom flask.[1]
-
Carefully add the 10% Pd/C catalyst to the solution.[1]
-
Purge the flask with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas. For reactions at atmospheric pressure, a hydrogen-filled balloon is sufficient. For higher pressures, use a Parr apparatus.[1]
-
Stir the reaction mixture vigorously at room temperature.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst.[8]
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude deprotected amine.
-
Protocol 2: Transfer Hydrogenolysis using Ammonium Formate
-
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C) (10-20% by weight of the substrate)
-
Ammonium Formate (HCOONH₄) (3-5 equivalents)[9]
-
Methanol (MeOH)
-
-
Procedure:
-
Dissolve the Cbz-protected amine in MeOH in a round-bottom flask.
-
Carefully add the 10% Pd/C catalyst.
-
Add ammonium formate to the reaction mixture.
-
Stir the mixture at room temperature or reflux as needed.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 30 minutes to 2 hours.[9]
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
Protocol 3: Acidic Cleavage using HBr in Acetic Acid
-
Materials:
-
This compound
-
33% Hydrogen Bromide in Acetic Acid (HBr/AcOH)
-
Anhydrous diethyl ether
-
-
Procedure:
-
Dissolve the Cbz-protected amine in a minimal amount of glacial acetic acid if necessary.
-
To the stirred solution, add a calculated volume of 33% HBr in acetic acid (typically a 5-10 molar excess).[6]
-
Stir the reaction mixture at room temperature for 1-2 hours.[6]
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, precipitate the deprotected amine hydrobromide salt by adding an excess of cold, anhydrous diethyl ether.[6]
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold diethyl ether.
-
Dry the product under vacuum.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for the deprotection of this compound.
Caption: General reaction pathway for the deprotection of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Benzyl Deprotection in Pyrrolidine Systems
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the N-benzyl deprotection of pyrrolidine systems.
Frequently Asked Questions (FAQs)
Q1: My N-benzyl pyrrolidine deprotection via catalytic hydrogenation is sluggish or incomplete. What are the common causes and how can I resolve this?
A1: Incomplete or slow catalytic hydrogenation is a frequent issue. The primary causes include poor catalyst activity, catalyst poisoning, and suboptimal reaction conditions.
Troubleshooting Steps:
-
Catalyst Activity: Ensure you are using a fresh, high-quality catalyst. Palladium on carbon (Pd/C) can lose activity over time. Consider using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C), which is often more effective for hydrogenolysis of N-benzyl groups.[1]
-
Catalyst Poisoning: The amine product can act as a catalyst poison for palladium catalysts.[2][3] This can be mitigated by adding a stoichiometric amount of acid, such as acetic acid or hydrochloric acid, to form the ammonium salt.[1][4][5] Additionally, ensure your starting material and solvents are free of sulfur-containing impurities, which can irreversibly poison the catalyst.
-
Reaction Conditions:
-
Hydrogen Pressure: Increasing the hydrogen pressure, for instance by using a Parr shaker apparatus, can significantly enhance the reaction rate.[1]
-
Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can also improve the rate of deprotection.[1][4]
-
Solvent: The choice of solvent is critical. A solvent system that dissolves both the nonpolar starting material and the polar product is ideal. Common solvents include methanol (MeOH), ethanol (EtOH), and ethyl acetate (EtOAc).[1] In some cases, a mixture of solvents like THF/MeOH/H₂O may be beneficial.[1]
-
Q2: I am observing side reactions during the acid-catalyzed deprotection of my N-benzyl pyrrolidine. What are these side reactions and how can I minimize them?
A2: Acid-catalyzed deprotection, typically using strong acids like HBr in trifluoroacetic acid (TFA), can lead to unwanted side reactions, especially if other sensitive functional groups are present in the molecule.
Common Side Reactions:
-
Rearrangement: In molecules with functionalities like O-benzyl protected tyrosine, acid-catalyzed migration of the benzyl group can occur.[6]
-
Ring Opening/Degradation: Harsh acidic conditions can sometimes lead to the degradation of the pyrrolidine ring itself, particularly with sensitive substitution patterns.
Preventative Measures:
-
Milder Acids: Consider using a milder acid system. For instance, HBr in a mixture of phenol and p-cresol has been shown to reduce side reactions compared to HBr in TFA.[6]
-
Alternative Methods: If your substrate is highly acid-sensitive, catalytic hydrogenation or catalytic transfer hydrogenation are generally milder and preferable alternatives.
Q3: What is catalytic transfer hydrogenation and when should I consider it for N-benzyl pyrrolidine deprotection?
A3: Catalytic transfer hydrogenation (CTH) is a powerful alternative to traditional catalytic hydrogenation that uses a hydrogen donor in situ, eliminating the need for handling flammable hydrogen gas.[7]
When to Use CTH:
-
Safety and Convenience: It is inherently safer and more convenient as it avoids the use of pressurized hydrogen gas.
-
Functional Group Tolerance: CTH can sometimes offer better chemoselectivity, preserving other reducible functional groups that might be sensitive to direct hydrogenation.
-
Common Hydrogen Donors: Ammonium formate, formic acid, and cyclohexene are commonly used hydrogen donors in the presence of a palladium catalyst.[8][9]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues during N-benzyl deprotection of pyrrolidines.
Caption: Troubleshooting workflow for N-benzyl pyrrolidine deprotection.
Quantitative Data Summary
The following tables summarize typical reaction conditions and outcomes for the deprotection of N-benzyl pyrrolidines.
Table 1: Catalytic Hydrogenation Conditions and Yields
| Substrate | Catalyst (Loading) | Solvent | Additive (eq.) | Conditions | Yield (%) | Reference |
| N-Boc, N-Bn-2-aminopyridinomethylpyrrolidine | 20% Pd(OH)₂/C (150 mg/mmol) | EtOH | Acetic Acid (1.5) | 60 °C, 1 atm H₂, 14 h | 89 | [4] |
| N-Boc, N-Bn-2-aminopyridinomethylpyrrolidine | 20% Pd(OH)₂/C (45 mg/0.15 mmol) | EtOH | None | 60 °C, 1 atm H₂, 24 h | 26 | [4] |
| Tetra-O-benzyl-D-glucopyranose | 10% Pd/C (10-20 wt%) | MeOH | None | RT, 1 atm H₂, 4-24 h | - | [1] |
Table 2: Catalytic Transfer Hydrogenation Conditions
| Substrate | Catalyst (Loading) | Hydrogen Donor (eq.) | Solvent | Conditions | Reference |
| N-Benzyl Amine Derivatives | 10% Pd/C (equal weight) | Ammonium Formate (5) | Dry MeOH | Reflux | [8] |
| Protected Peptides | 10% Pd/C | Formic Acid | MeOH | RT | [9] |
Key Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C and H₂
-
Dissolution: Dissolve the N-benzyl pyrrolidine substrate in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a round-bottom flask.[1]
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C (typically 10-20 wt% relative to the substrate).[1]
-
Hydrogen Introduction: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask and backfill with hydrogen three times to ensure the atmosphere is replaced with hydrogen.[1]
-
Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude deprotected product, which can be further purified by chromatography or crystallization if necessary.
Protocol 2: Acid-Facilitated Catalytic Hydrogenation
-
Dissolution: Dissolve the N-benzyl pyrrolidine substrate (1 mmol) in ethanol (60 mL).[4]
-
Acid Addition: Add acetic acid (1.5 mmol) to the solution at room temperature.[4]
-
Catalyst Addition: Carefully add 20% Pd(OH)₂/C (150 mg).[4]
-
Hydrogenation: Stir the reaction mixture at 60 °C under a hydrogen atmosphere (balloon) for 14 hours.[4]
-
Work-up and Isolation: Follow steps 6 and 7 from Protocol 1.
Protocol 3: Catalytic Transfer Hydrogenation using Ammonium Formate
-
Suspension: To a stirred suspension of the N-benzyl pyrrolidine (3 mmol) and an equal weight of 10% Pd/C in dry methanol (20 mL), add anhydrous ammonium formate (15 mmol) in one portion under a nitrogen atmosphere.[8]
-
Reaction: Stir the resulting mixture at reflux temperature.[8]
-
Monitoring: Monitor the reaction progress by TLC.[8]
-
Work-up: After completion, cool the mixture and filter through a Celite® pad, washing with chloroform.[8]
-
Isolation: Evaporate the combined organic filtrate under reduced pressure to yield the deprotected amine.[8]
Caption: Overview of common N-benzyl deprotection methods.
References
- 1. benchchem.com [benchchem.com]
- 2. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 8. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
Technical Support Center: Synthesis of Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and reliable synthetic pathway starts from N-Cbz-L-proline. The multi-step synthesis involves the following key transformations:
-
Reduction of the carboxylic acid functionality of N-Cbz-L-proline to the corresponding primary alcohol, N-Cbz-L-prolinol.
-
Activation of the primary alcohol, typically by conversion to a mesylate or tosylate ester.
-
Nucleophilic substitution with an azide salt to form the azido intermediate.
-
Reduction of the azide to the target primary amine.
Q2: What are the critical parameters to control during the synthesis?
Temperature control is crucial, especially during the reduction of the carboxylic acid and the mesylation step, to minimize side reactions. The purity of solvents and reagents is also critical to avoid the introduction of impurities that can be difficult to remove in later stages. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is highly recommended to ensure complete conversion at each step.
Q3: How can I purify the final product?
The final product, this compound, is typically purified by column chromatography on silica gel. The choice of eluent system will depend on the impurity profile of the crude product. Due to the basic nature of the free amine, it may be advantageous to handle it as a salt (e.g., hydrochloride) for improved stability and ease of handling.
Troubleshooting Guide
Issue 1: Low Yield in the Reduction of N-Cbz-L-proline to N-Cbz-L-prolinol
Question: My yield for the reduction of N-Cbz-L-proline is significantly lower than expected. What are the potential causes and how can I improve it?
Answer: Low yields in this step are often attributed to several factors:
-
Incomplete Reaction: The reducing agent (e.g., borane-THF complex or lithium aluminum hydride) may not have been added in sufficient excess, or the reaction time might have been too short. It is crucial to monitor the reaction progress using TLC until the starting material is fully consumed.
-
Side Reactions: The formation of over-reduced byproducts can occur. Maintaining a low reaction temperature (typically 0 °C to room temperature) is critical to minimize these side reactions.
-
Work-up Issues: During the aqueous work-up, the product, N-Cbz-L-prolinol, can be partially lost to the aqueous layer due to its polarity. Ensure thorough extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and consider performing multiple extractions. Salting out the aqueous layer with brine can also improve extraction efficiency.
Issue 2: Formation of Impurities during Mesylation/Tosylation of N-Cbz-L-prolinol
Question: I am observing multiple spots on my TLC plate after the mesylation of N-Cbz-L-prolinol. What are these impurities?
Answer: The most common impurity in this step is the elimination byproduct, Benzyl 2-(methylidene)pyrrolidine-1-carboxylate. This occurs when the mesylate or tosylate is eliminated in the presence of a base. To minimize this:
-
Use a non-nucleophilic base, such as triethylamine or diisopropylethylamine.
-
Maintain a low reaction temperature (0 °C or below).
-
Add the mesyl chloride or tosyl chloride slowly to the reaction mixture.
Another potential impurity is the unreacted starting material, N-Cbz-L-prolinol. Ensure that a slight excess of the mesylating agent and base are used.
Issue 3: Incomplete Azide Displacement
Question: My azide displacement reaction is sluggish and does not go to completion. What can I do?
Answer: Incomplete azide displacement can be due to a few factors:
-
Insufficient Temperature: This reaction often requires heating. Ensure the reaction temperature is appropriate for the solvent used (e.g., 60-80 °C in DMF).
-
Poor Leaving Group: If the preceding mesylation or tosylation was not efficient, the starting material for this step will be the alcohol, which is a poor leaving group.
-
Purity of Sodium Azide: Ensure the sodium azide used is of high purity and is anhydrous.
Issue 4: Byproducts in the Final Azide Reduction Step
Question: After the catalytic hydrogenation of the azide, I am seeing byproducts in my crude product. What could they be?
Answer: While catalytic hydrogenation is generally a clean reaction, potential impurities can arise:
-
Incomplete Reduction: The azido intermediate may persist if the reaction is not allowed to proceed to completion. Ensure sufficient catalyst loading and hydrogen pressure.
-
Catalyst Poisoning: The catalyst can be poisoned by impurities in the starting material or solvents. Filtering the reaction mixture through a pad of Celite before adding the catalyst can sometimes help.
-
Over-reduction/Side Reactions: In some cases, particularly with aggressive catalysts or harsh conditions, other functional groups in the molecule could be affected, though this is less common for the Cbz group under standard azide reduction conditions.
Summary of Potential Impurities
| Synthetic Step | Potential Impurity | Common Cause | Recommended Action |
| Reduction of N-Cbz-L-proline | Unreacted N-Cbz-L-proline | Incomplete reaction | Increase reaction time or amount of reducing agent. |
| Over-reduced byproducts | High reaction temperature | Maintain low temperature during the reaction. | |
| Mesylation of N-Cbz-L-prolinol | Unreacted N-Cbz-L-prolinol | Insufficient mesylating agent or base | Use a slight excess of reagents. |
| Benzyl 2-(methylidene)pyrrolidine-1-carboxylate | Elimination side reaction | Maintain low temperature; use a non-nucleophilic base. | |
| Azide Displacement | Unreacted mesylate/tosylate intermediate | Incomplete reaction | Increase reaction temperature and/or time. |
| Reduction of Azide | Unreacted azido intermediate | Incomplete hydrogenation | Increase catalyst loading, hydrogen pressure, or reaction time. |
Experimental Protocols
Synthesis of N-Cbz-L-prolinol
In a round-bottom flask under an inert atmosphere, dissolve N-Cbz-L-proline in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. Slowly add a solution of borane-tetrahydrofuran complex (BH3·THF) or another suitable reducing agent (e.g., LiAlH4) to the cooled solution. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). Carefully quench the reaction by the slow addition of methanol or water at 0 °C. Perform an aqueous work-up, extracting the product into an organic solvent. Dry the organic layer, filter, and concentrate to yield the crude N-Cbz-L-prolinol.
Synthesis of Benzyl 2-(mesyloxymethyl)pyrrolidine-1-carboxylate
Dissolve N-Cbz-L-prolinol in anhydrous dichloromethane (DCM) and cool to 0 °C. Add triethylamine (or another suitable base). Slowly add methanesulfonyl chloride (MsCl). Stir the reaction at 0 °C until completion (monitor by TLC). Perform an aqueous work-up to remove the triethylamine hydrochloride salt. Dry the organic layer, filter, and concentrate to yield the crude mesylate.
Synthesis of Benzyl 2-(azidomethyl)pyrrolidine-1-carboxylate
Dissolve the crude mesylate in dimethylformamide (DMF). Add sodium azide (NaN3). Heat the reaction mixture (e.g., to 60-80 °C) and stir until the reaction is complete (monitor by TLC). After cooling, perform an aqueous work-up and extract the product with an organic solvent. Dry the organic layer, filter, and concentrate to yield the crude azide.
Synthesis of this compound
Dissolve the crude azide in methanol or ethanol. Add a catalytic amount of 10% Palladium on Carbon (Pd/C). Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the reaction is complete (monitor by TLC). Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude this compound. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: A logical workflow for troubleshooting impurities in the synthesis.
optimization of reaction yield for Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The most common synthetic route involves a two-step process:
-
Amide Formation: Coupling of N-Cbz-L-proline with an ammonia source to form the intermediate, Benzyl 2-(carboxamido)pyrrolidine-1-carboxylate.
-
Amide Reduction: Reduction of the carboxamide group to an amine using a suitable reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), to yield the final product.[1][2]
Q2: Which reducing agents are suitable for the amide reduction step?
Lithium Aluminum Hydride (LiAlH₄) is a powerful reducing agent frequently used for the reduction of amides to amines and is a common choice for this synthesis.[1][3] It is important to note that milder reducing agents like Sodium Borohydride (NaBH₄) are generally not effective for this transformation. Alternative reducing agents, such as certain boranes or catalytic hydrogenation, could be considered, but may require specific catalysts and conditions to avoid side reactions.[4][5]
Q3: What are the critical parameters to control during the LiAlH₄ reduction?
The key parameters to control are:
-
Temperature: The reaction is typically performed at low temperatures (e.g., 0 °C) initially and then allowed to warm to room temperature or refluxed to ensure complete reaction. Careful temperature control is crucial to minimize side reactions.
-
Solvent: Anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are commonly used for LiAlH₄ reductions.
-
Work-up Procedure: A careful aqueous work-up is necessary to quench the excess LiAlH₄ and hydrolyze the aluminum complexes to liberate the amine product.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be monitored by Thin Layer Chromatography (TLC). The disappearance of the starting amide and the appearance of the product spot (which will have a different Rf value) can be visualized. Staining with ninhydrin can be useful for detecting the primary amine product. For more detailed analysis, techniques like LC-MS can be used to confirm the mass of the desired product.
Q5: What are the common impurities that can form during the synthesis?
Potential impurities include:
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Unreacted starting material (the amide).
-
Over-reduction products, although less common for this specific transformation.
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Byproducts from the cleavage of the Cbz (benzyloxycarbonyl) protecting group if harsh conditions are used.
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Residual aluminum salts from the work-up.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Ineffective Amide Formation: Incomplete activation of the carboxylic acid of Cbz-proline or poor nucleophilic attack by the ammonia source. | - Ensure the use of an efficient coupling agent (e.g., DCC, EDC, or conversion to the acid chloride with thionyl chloride).- Use a suitable ammonia source (e.g., ammonia gas, ammonium chloride with a base). |
| Inactive Reducing Agent: The LiAlH₄ may have degraded due to exposure to moisture. | - Use a fresh, unopened bottle of LiAlH₄ or a freshly prepared solution of known concentration.- Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). | |
| Insufficient Reaction Time or Temperature: The reduction may be slow and require more forcing conditions. | - After the initial addition of LiAlH₄ at a low temperature, allow the reaction to warm to room temperature and stir for an extended period (e.g., 12-24 hours).- Gentle heating (refluxing in THF) may be necessary, but monitor for potential side reactions. | |
| Presence of Multiple Spots on TLC (Side Products) | Cleavage of Cbz Protecting Group: The Cbz group can be sensitive to certain reductive conditions, especially catalytic hydrogenation with Pd/C. While generally stable to LiAlH₄, prolonged reaction times at high temperatures could lead to some degradation. | - If using catalytic hydrogenation, select a catalyst and conditions known to be compatible with Cbz groups.- With LiAlH₄, avoid excessive heating and prolonged reaction times. |
| Formation of Byproducts during Amide Formation: Side reactions during the coupling step can lead to impurities that are carried through to the final product. | - Optimize the coupling reaction conditions (temperature, stoichiometry of reagents) to minimize byproduct formation. | |
| Difficulty in Product Isolation/Purification | Emulsion during Work-up: The formation of aluminum hydroxides during the aqueous quench can lead to emulsions, making extraction difficult. | - Follow a standard Fieser work-up procedure for quenching LiAlH₄ reductions (e.g., sequential addition of water, 15% NaOH solution, and more water) to precipitate granular aluminum salts that are easier to filter. |
| Product is Water Soluble: The amine product may have some water solubility, leading to loss during the aqueous work-up and extraction. | - Perform multiple extractions with an organic solvent (e.g., ethyl acetate, dichloromethane).- Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product in the aqueous phase. | |
| Co-elution of Impurities during Chromatography: Similar polarities of the product and impurities can make purification by column chromatography challenging. | - Use a gradient elution system for column chromatography to improve separation.- Consider converting the amine to its hydrochloride salt, which may be easier to purify by recrystallization. |
Experimental Protocols
Stage 1: Synthesis of Benzyl 2-(carboxamido)pyrrolidine-1-carboxylate (Amide Intermediate)
Methodology:
-
To a solution of N-Cbz-L-proline (1 equivalent) in an appropriate solvent (e.g., dichloromethane or DMF), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and Hydroxybenzotriazole (HOBt) (1.1 equivalents) at 0 °C.
-
Stir the mixture for 15-20 minutes.
-
Add a solution of ammonium hydroxide or introduce ammonia gas into the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.
-
Purify the crude product by column chromatography or recrystallization.
Stage 2: Reduction of Benzyl 2-(carboxamido)pyrrolidine-1-carboxylate to this compound
Methodology:
-
To a suspension of LiAlH₄ (2-3 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of Benzyl 2-(carboxamido)pyrrolidine-1-carboxylate (1 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
After the reaction is complete, cool the mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the solid and wash it thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Dissolve the residue in an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the crude amine by column chromatography on silica gel.
Data Presentation
Table 1: Hypothetical Optimization of Amide Reduction Conditions
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | LiAlH₄ | Diethyl Ether | 0 to RT | 12 | 75 |
| 2 | LiAlH₄ | THF | 0 to Reflux | 6 | 85 |
| 3 | NaBH₄ | THF | RT | 24 | <5 |
| 4 | BH₃·THF | THF | 0 to RT | 12 | 60 |
Note: This data is representative and intended for illustrative purposes.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Amide to Amine - Common Conditions [commonorganicchemistry.com]
- 2. Amide Reduction Mechanism by LiAlH4 - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reduction of Amides to Amines and Aldehydes - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate by column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended steps before proceeding with large-scale column chromatography?
A1: Before committing to a large-scale purification, it is crucial to perform a preliminary analysis using Thin Layer Chromatography (TLC). This will help determine the optimal mobile phase composition to achieve good separation between your target compound and any impurities. The ideal solvent system should give your product a Retention Factor (Rf) of approximately 0.25-0.35.
Q2: What are the most common impurities I should expect during the purification of this compound?
A2: Common impurities can originate from unreacted starting materials or side reactions during the synthesis. These may include:
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Unreacted 2-(aminomethyl)pyrrolidine.
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Residual benzyl chloroformate.
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Byproducts from the Cbz-protection reaction.
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Di-substituted products or other side-reactions involving the primary amine.
Q3: My compound is streaking or tailing on the TLC plate and the column. What could be the cause and how can I fix it?
A3: Peak tailing is a common issue when purifying basic compounds like your target molecule on silica gel.[1] This is often due to strong interactions between the basic amine group and the acidic silanol groups on the silica surface. To mitigate this, you can add a small amount of a basic modifier to your eluent system, such as:
-
0.5-1% triethylamine (Et3N)
-
A solvent system saturated with ammonia (e.g., methylene chloride/ethyl acetate saturated with ammonia).[1]
Q4: Is the Cbz (benzyloxycarbonyl) protecting group stable during silica gel chromatography?
A4: The Cbz group is generally stable to the conditions of silica gel chromatography. However, it can be sensitive to cleavage under strongly acidic or basic conditions. Standard silica gel is slightly acidic, but typically not strong enough to cause significant degradation. If you suspect decomposition, you can use a neutralized silica gel or add a basic modifier like triethylamine to the eluent.[2]
Q5: I am experiencing low recovery of my compound from the column. What are the possible reasons?
A5: Low recovery can be due to several factors:
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High Polarity: The compound may be too polar and is irreversibly adsorbing to the silica gel. Using a more polar eluent system or adding a basic modifier can help.[1] In some cases, switching to a different stationary phase like alumina might be beneficial.
-
Decomposition: As mentioned, while generally stable, some degradation on silica gel is possible. Minimizing the time the compound spends on the column by using flash chromatography can help.
-
Improper Fraction Collection: Ensure you are monitoring the elution closely with TLC to avoid discarding fractions containing your product.
Experimental Protocols
General Protocol for Purification by Flash Column Chromatography
This protocol outlines a general procedure for the purification of this compound on a gram scale.
1. Preliminary Analysis by Thin Layer Chromatography (TLC):
-
Spotting: Dissolve a small amount of the crude reaction mixture in a minimal volume of dichloromethane or ethyl acetate. Using a capillary tube, spot the solution onto a silica gel TLC plate.
-
Developing: Place the TLC plate in a developing chamber with a mixture of a non-polar and a polar solvent (see table below for starting points).
-
Visualization: After the solvent front has nearly reached the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm) and/or by staining with a suitable agent like potassium permanganate or ninhydrin.
-
Analysis: The ideal solvent system should provide good separation between the desired product and impurities, with an Rf value for the product between 0.25 and 0.35.
2. Column Preparation (Slurry Method):
-
Setup: Securely clamp a glass chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom.
-
Slurry Preparation: In a beaker, create a slurry of silica gel with the initial, least polar mobile phase determined from your TLC analysis. A general guideline is to use 50-100 g of silica for every 1 g of crude material.
-
Packing: Pour the slurry into the column and allow the silica to settle. Gently tap the column to ensure even packing. Open the stopcock to drain excess solvent, ensuring the solvent level does not drop below the top of the silica bed.
3. Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent or a strong solvent like dichloromethane. Carefully add the solution to the top of the silica bed with a pipette.
-
Dry Loading (Recommended for less soluble compounds): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection:
-
Begin eluting with the mobile phase determined by your TLC analysis. You can use an isocratic (constant solvent composition) or gradient (gradually increasing polarity) elution.
-
Collect fractions in test tubes or flasks.
-
Monitor the separation by spotting collected fractions on TLC plates to identify which fractions contain the purified product.
5. Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Recommended Solvent Systems for TLC and Column Chromatography
| Solvent System Components | Typical Starting Ratios (v/v) | Polarity | Notes |
| Hexane / Ethyl Acetate | 9:1 to 1:1 | Low to Medium | A standard choice for many organic compounds.[3] |
| Dichloromethane / Methanol | 99:1 to 9:1 | Medium to High | Effective for more polar compounds. |
| Dichloromethane / Ethyl Acetate (saturated with ammonia) | 7:3 | Medium | Specifically recommended for aminopyrrolidine derivatives to prevent peak tailing.[1] |
Table 2: Example Purification Data
| Parameter | Value | Reference/Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for flash chromatography. |
| Eluent System | 40% Ethyl Acetate in Hexane | A specific example for a Cbz-protected amine.[3] |
| Expected Rf | ~0.3 | In the recommended eluent system. |
| Typical Yield | 90% (example) | Highly dependent on reaction success and purification technique.[3] |
| Purity | >95% | Assessable by NMR, HPLC, or GC. |
Troubleshooting Guide
This section provides a logical workflow to address common issues encountered during the column chromatography purification of this compound.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for column chromatography purification.
This guide should assist researchers in successfully purifying this compound, leading to higher purity and yield in their synthetic endeavors.
References
Technical Support Center: Stereoselective Synthesis of Chiral 2-(Aminomethyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the stereoselective synthesis of chiral 2-(aminomethyl)pyrrolidine and its derivatives. The information is presented in a practical question-and-answer format to directly address specific experimental issues.
Troubleshooting Guides
This section is designed to help you navigate and resolve specific problems that may arise during your synthetic workflow.
Issue 1: Low Diastereoselectivity in the Synthesis of Substituted Pyrrolidines
Question: I am observing a low diastereomeric ratio (d.r.) in my reaction to produce a 2,5-disubstituted pyrrolidine. What are the common causes and how can I improve the diastereoselectivity?
Answer: Low diastereoselectivity suggests that the energy difference between the transition states leading to the different diastereomers is minimal. To enhance the diastereomeric ratio, consider the following troubleshooting steps:
-
Reaction Temperature: Lowering the reaction temperature can amplify the small energy differences between the diastereomeric transition states, often leading to improved selectivity.[1]
-
Solvent Choice: The solvent can influence the conformation of substrates and the solvation of transition states. It is recommended to screen a range of both polar and non-polar solvents to find the optimal conditions.[1]
-
Catalyst and Reagent Modification:
-
Lewis Acids: If you are using a Lewis acid catalyst, experimenting with different Lewis acids that vary in steric bulk and acidity (e.g., TiCl₄, Yb(OTf)₃, BF₃·OEt₂) can significantly impact selectivity.[1]
-
Reducing Agents: In reductive amination and cyclization sequences, the choice of hydride source is critical. For instance, in the synthesis of N-tert-butanesulfinyl-2-substituted pyrrolidines, using LiBHEt₃ versus DIBAL-H/LiHMDS can lead to opposite diastereomers with high selectivity.[1]
-
-
Substrate Modification: The steric bulk of protecting groups on the pyrrolidine nitrogen or other substituents can create a greater facial bias. The nature of the nitrogen protecting group is often a critical factor in stereochemical control.[1]
-
Reagent Purity: Ensure that all reagents and solvents are pure and anhydrous, as impurities like water can interfere with catalysis and diminish selectivity.[1]
Issue 2: Poor Enantioselectivity in Asymmetric Catalysis
Question: My catalytic asymmetric reaction to synthesize a chiral pyrrolidine is resulting in a low enantiomeric excess (e.e.). What are the likely causes and how can I optimize the enantioselectivity?
Answer: Low enantioselectivity is a frequent challenge in asymmetric synthesis. The following factors are crucial to investigate:
-
Catalyst Purity and Integrity: The enantiomeric purity of your chiral catalyst or ligand is paramount. Verify the enantiomeric excess of the catalyst itself. For instance, the (S)-1-Boc-2-(aminomethyl)pyrrolidine used to prepare a catalyst should have an e.e. of ≥97.5%.[2]
-
Catalyst Loading: The amount of catalyst used can influence enantioselectivity. It is advisable to screen a range of catalyst loadings to find the optimal concentration.
-
Metal-to-Ligand Ratio: In metal-catalyzed reactions, the ratio of the metal precursor to the chiral ligand is critical. A systematic variation of this ratio is recommended, as a non-linear effect on enantioselectivity can be observed.
-
Solvent Effects: The solvent can significantly impact the chiral environment created by the catalyst. Screening a variety of solvents with different polarities and coordinating abilities is a standard optimization step.
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Temperature Optimization: As with diastereoselectivity, lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the enantiomeric transition states.[2]
-
Presence of Impurities: Water and other impurities can poison the catalyst or interfere with the catalytic cycle, leading to a reduction in enantioselectivity. Ensure all reagents and solvents are scrupulously dried and reactions are performed under an inert atmosphere.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of chiral 2-(aminomethyl)pyrrolidine and related compounds.
Q1: What are the most common synthetic strategies for preparing enantiomerically pure 2-(aminomethyl)pyrrolidine?
A1: Several robust strategies are employed for the synthesis of chiral 2-(aminomethyl)pyrrolidine, including:
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Chiral Pool Synthesis: This is a very common approach that starts from readily available and inexpensive chiral precursors like L-proline or (S)-prolinol.[3][4] This strategy leverages the existing stereocenter to build the desired molecule.
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Asymmetric Catalysis: Methods such as catalytic asymmetric hydrogenation of suitable prochiral precursors or asymmetric [3+2] cycloadditions of azomethine ylides are powerful techniques for establishing the pyrrolidine ring with high enantioselectivity.[5][6]
-
Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a prochiral substrate to direct the stereochemical outcome of a reaction. The auxiliary is then removed to yield the enantiomerically enriched product.[1][7]
-
Biocatalysis: The use of enzymes, such as transaminases, offers a green and highly selective alternative for the synthesis of chiral amines and their heterocyclic derivatives.
Q2: I am experiencing low yields during the reduction of N-Boc-L-proline to N-Boc-L-prolinol. What are the potential causes and solutions?
A2: Low yields in this reduction step are a common issue. Here are some troubleshooting tips:
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Incomplete Reaction: Ensure a sufficient excess of the reducing agent (e.g., borane-tetrahydrofuran complex or lithium aluminum hydride) is used and that the reaction is allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[8]
-
Side Reactions: Over-reduction can be a problem. Maintaining a low reaction temperature (e.g., 0 °C to room temperature) is crucial to minimize the formation of byproducts.[8]
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Work-up Issues: N-Boc-L-prolinol has some water solubility. During the aqueous work-up, ensure thorough extraction with a suitable organic solvent like ethyl acetate or dichloromethane. Performing multiple extractions and saturating the aqueous layer with brine can improve the recovery of the product.[8]
Q3: How critical is the choice of protecting group on the pyrrolidine nitrogen for achieving high stereoselectivity?
A3: The choice of the N-protecting group is highly critical and can significantly influence the stereochemical outcome of subsequent reactions.[1][9] The size and nature of the protecting group can:
-
Influence the conformation of the pyrrolidine ring.
-
Direct the approach of incoming reagents through steric hindrance.
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Affect the electronic properties of the nitrogen atom. For example, in the synthesis of 2,5-disubstituted pyrrolidines, carbamate protecting groups may favor the formation of the cis isomer, while a benzamide group might lead to the trans product.[7] Therefore, screening different protecting groups can be a key strategy for optimizing stereoselectivity.
Data Presentation
The following tables provide a summary of quantitative data for key reactions in the synthesis of chiral pyrrolidines, allowing for easy comparison of different experimental conditions.
Table 1: Comparison of Organocatalysts in the Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene [10]
| Catalyst | Catalyst Loading (mol%) | Solvent | Additive | Time | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| (S)-pyrrolidine-2-ylmethyl)carbamic acid isobutyl ester | 20 | Brine | - | 24h | 97 | 97:3 | 94 |
| L-proline | 20 | DMSO | - | 12h | - | - | - |
| Prolinamide derivative | 20 | H₂O/EA | p-nitrobenzoic acid | 10-14 days | 41 | 87:13 | 53 |
Table 2: Performance of Boc-Protected Pyrrolidine Catalysts in the Asymmetric Aldol Reaction [11]
| Catalyst | Aldehyde | Ketone | Solvent | Temp. (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| Boc-L-Prolinamide (1a) | 4-Nitrobenzaldehyde | Acetone | Neat | RT | 24 | 80 | - | 30 |
| Boc-L-Prolinamide (1b) | 4-Nitrobenzaldehyde | Cyclohexanone | Neat | RT | 48 | 95 | 95:5 | 98 (syn) |
| Boc-L-Prolinamide (1c) | Benzaldehyde | Acetone | Neat | RT | 72 | 65 | - | 25 |
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis of chiral 2-(aminomethyl)pyrrolidine.
Protocol 1: Synthesis of (S)-1-Boc-2-(aminomethyl)pyrrolidine from N-Boc-L-proline[8]
Step 1: Reduction of N-Boc-L-proline to N-Boc-L-prolinol
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Dissolve N-Boc-L-proline in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) or another suitable reducing agent (e.g., LiAlH₄).
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Allow the reaction to warm to room temperature and stir until the starting material is completely consumed, as monitored by TLC.
-
Carefully quench the reaction by the slow addition of methanol or water at 0 °C.
-
Perform an aqueous work-up, extracting the product into an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-L-prolinol.
Step 2: Mesylation of N-Boc-L-prolinol
-
Dissolve the crude N-Boc-L-prolinol in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add triethylamine or another suitable base.
-
Slowly add methanesulfonyl chloride (MsCl).
-
Stir the reaction at 0 °C until completion (monitor by TLC).
-
Perform an aqueous work-up to remove the triethylamine hydrochloride salt.
-
Dry the organic layer, filter, and concentrate to yield the crude mesylate.
Step 3: Synthesis of (S)-1-Boc-2-(azidomethyl)pyrrolidine
-
Dissolve the crude mesylate in dimethylformamide (DMF).
-
Add sodium azide (NaN₃).
-
Heat the reaction mixture (e.g., to 60-80 °C) and stir until the reaction is complete (monitor by TLC).
-
After cooling, perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to obtain the crude azide.
Step 4: Reduction of the Azide to the Amine
-
Dissolve the crude azide in methanol or ethanol.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the reaction is complete (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude (S)-1-Boc-2-(aminomethyl)pyrrolidine.
-
Purify the crude product by column chromatography on silica gel if necessary.
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships to aid in troubleshooting and experimental design.
Caption: Synthetic workflow for (S)-1-Boc-2-(aminomethyl)pyrrolidine.
Caption: Troubleshooting logic for improving stereoselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]
- 6. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 7. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Stereoselective synthesis of N-protected pyrrolidines via Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
resolving racemization issues in 2-(aminomethyl)pyrrolidine synthesis
Technical Support Center: 2-(aminomethyl)pyrrolidine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to address and resolve common issues related to racemization during the synthesis of chiral 2-(aminomethyl)pyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization during the synthesis of 2-(aminomethyl)pyrrolidine?
A1: Racemization, the formation of an equal mixture of both enantiomers from an enantiomerically enriched sample, is a significant challenge. The primary causes include:
-
Formation of Achiral Intermediates: Reaction pathways that proceed through planar, achiral intermediates, such as iminium ions or carbanions at the chiral center (C2 position), are highly susceptible to racemization. Abstraction of the proton at the C2 position can lead to a planar intermediate that can be re-protonated from either face, resulting in a loss of stereochemical integrity.[1]
-
Harsh Reaction Conditions: Elevated temperatures or the presence of strong acids or bases can provide sufficient energy to overcome the inversion barrier of the chiral center, leading to epimerization and eventual racemization.[1]
-
Inappropriate Reagents or Catalysts: Certain reagents can promote the formation of racemizable intermediates. For instance, some dehydrogenation catalysts can reversibly form an achiral imine, which upon reduction yields a racemic mixture.[2]
-
Equilibrium-Controlled Processes: In some cases, if the undesired enantiomer can be racemized in situ while the desired enantiomer is selectively removed (e.g., through crystallization), it can be a deliberate strategy. However, uncontrolled equilibrium can lead to a racemic mixture.[1][3]
Q2: My synthesis starts from enantiopure (S)-Proline. At which steps is racemization most likely to occur?
A2: When starting with a chiral pool material like (S)-Proline, the chiral center is already established. Racemization is most likely during steps that involve manipulation at or near the C2 chiral center. Key steps to monitor are:
-
Carboxyl Group Activation: During activation of the carboxylic acid (e.g., for amide coupling or reduction), the acidity of the α-proton at C2 is increased. A strong base can abstract this proton, leading to racemization.[4][5]
-
N-Protecting Group Manipulation: Certain conditions for adding or removing N-protecting groups, especially if they involve strong bases or high heat, can compromise the stereocenter.
-
Ring-Opening and Re-closing Reactions: Any synthetic strategy that involves breaking a bond at the chiral center carries a high risk of racemization.
-
High-Temperature Distillations: Purification of intermediates or the final product at high temperatures for prolonged periods can sometimes induce racemization.
Q3: How can I prevent racemization when reducing the carboxylic acid of a proline derivative?
A3: To prevent racemization during the reduction of the carboxylic acid functionality of an N-protected proline derivative (e.g., Boc-Proline) to the corresponding alcohol (a precursor to 2-(aminomethyl)pyrrolidine), consider the following:
-
Use Mild Reducing Agents: Convert the carboxylic acid to a mixed anhydride or an ester first, then reduce it with a mild hydride reagent like sodium borohydride (NaBH₄). Direct reduction with stronger, more basic reagents like Lithium Aluminum Hydride (LiAlH₄) at elevated temperatures can pose a higher risk.
-
Low-Temperature Conditions: Perform the reduction at low temperatures (e.g., 0 °C to -20 °C) to minimize the rate of any potential epimerization side reactions.
-
Avoid Strong Bases: Ensure the reaction medium is not strongly basic. If a base is required, use a non-nucleophilic, sterically hindered base and stoichiometric amounts.
Q4: Is a biocatalytic approach a viable option to avoid racemization?
A4: Absolutely. Biocatalytic methods, such as those using transaminases, are excellent for controlling stereochemistry. These enzymatic reactions are highly specific and operate under mild conditions (neutral pH, room temperature), virtually eliminating the risk of racemization. Synthesizing 2-substituted pyrrolidines from ω-chloroketones using transaminases has been shown to achieve exceptionally high enantiomeric excess (ee >99.5%).[6]
Troubleshooting Guides
Issue 1: The final 2-(aminomethyl)pyrrolidine product shows low enantiomeric excess (ee%) by chiral HPLC analysis.
| Potential Cause | Troubleshooting Action & Rationale |
| Harsh Reaction Temperature | Action: Repeat the problematic step at a lower temperature. Monitor the reaction progress carefully to avoid unnecessarily long reaction times. Rationale: High temperatures can provide the activation energy needed for epimerization at the chiral center.[1] |
| Inappropriate Base or Acid | Action: If a strong base (e.g., NaH, LDA) was used, switch to a milder, non-nucleophilic organic base (e.g., DIPEA, 2,6-lutidine). If a strong acid was used, consider a weaker acid or buffer the system. Rationale: Strong bases can easily deprotonate the C2 position, leading to a planar, achiral intermediate that racemizes upon re-protonation.[1] |
| Solvent Effects | Action: Evaluate the solvent used. Aprotic polar solvents may stabilize charged intermediates that facilitate racemization. Test a less polar solvent. Rationale: The solvent can influence the stability of racemization-prone intermediates. |
| Racemization During Purification | Action: If purification involved high-temperature distillation, attempt purification via column chromatography at room temperature or crystallization. Rationale: Thermal stress during purification can cause racemization of the final product. |
Issue 2: Significant epimerization is observed in an intermediate step.
| Potential Cause | Troubleshooting Action & Rationale |
| Use of a Chiral Auxiliary | Action: Consider redesigning the synthesis to incorporate a chiral auxiliary, such as one derived from prolinol.[7] Rationale: A chiral auxiliary directs the stereochemical outcome of reactions by creating a sterically and electronically biased environment, preventing the formation of the undesired stereoisomer.[7][8] |
| Unstable Protecting Group | Action: Re-evaluate the choice of N-protecting group. Ensure it is stable to the reaction conditions where racemization is occurring. Rationale: If the protecting group is partially cleaved or participates in an unwanted side reaction, it may fail to prevent racemization. |
| Catalyst-Induced Racemization | Action: If using a metal catalyst, screen for alternatives. For example, some transition metals can promote dehydrogenation/hydrogenation cycles that lead to racemization.[2] Rationale: The catalyst itself may be opening an alternative reaction pathway that allows for racemization. |
Data Presentation: Impact of Reaction Conditions on Enantiomeric Excess
The following table summarizes representative data on how reaction conditions can affect the stereochemical purity of a pyrrolidine derivative during a base-mediated reaction step.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Resulting ee% |
| 1 | DBU | DMF | 80 | 12 | 15% |
| 2 | K₂CO₃ | Acetonitrile | 60 | 8 | 75% |
| 3 | DIPEA | Dichloromethane | 25 | 12 | 96% |
| 4 | 2,6-Lutidine | Dichloromethane | 0 | 12 | >99% |
| 5 | Transaminase | Buffer (pH 7.5) | 30 | 24 | >99.5%[6] |
This table is illustrative, based on established chemical principles. Actual results will vary with the specific substrate and reaction.
Experimental Protocols
Protocol 1: Enantioselective Synthesis of (S)-1-Boc-2-(aminomethyl)pyrrolidine
This protocol describes a common route starting from commercially available (S)-Boc-proline, designed to minimize racemization.
Step A: Synthesis of (S)-1-Boc-2-(hydroxymethyl)pyrrolidine
-
In a round-bottom flask under an inert nitrogen atmosphere, dissolve (S)-Boc-proline (1 equivalent) in anhydrous THF and cool the solution to 0 °C.
-
Add N-methylmorpholine (1.1 equivalents) followed by the dropwise addition of isobutyl chloroformate (1.1 equivalents). Stir the reaction mixture at 0 °C for 30 minutes to form the mixed anhydride.
-
In a separate flask, prepare a solution of sodium borohydride (NaBH₄, 1.5 equivalents) in a small amount of water and cool to 0 °C.
-
Slowly add the NaBH₄ solution to the mixed anhydride reaction mixture, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction carefully with a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude alcohol.
Step B: Conversion to (S)-1-Boc-2-(aminomethyl)pyrrolidine
-
Dissolve the crude alcohol from Step A (1 equivalent) in anhydrous dichloromethane (DCM) and cool to 0 °C.
-
Add triethylamine (1.5 equivalents) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 equivalents). Stir at 0 °C for 1-2 hours until TLC shows complete consumption of the starting alcohol.
-
Wash the reaction mixture with cold water and brine. Dry the organic layer over Na₂SO₄ and concentrate in vacuo at low temperature to yield the crude mesylate.
-
Immediately dissolve the crude mesylate in DMF and add sodium azide (NaN₃, 3 equivalents). Heat the mixture to 60-70 °C and stir for 12-16 hours.
-
After cooling, dilute with water and extract with diethyl ether. Wash the combined organic layers thoroughly with water and brine, dry over Na₂SO₄, and concentrate to give the crude azide.
-
Dissolve the crude azide in THF/water and add triphenylphosphine (PPh₃, 1.2 equivalents). Stir at room temperature until the azide is consumed (monitor by IR spectroscopy for the disappearance of the azide stretch).
-
Concentrate the mixture in vacuo and purify by column chromatography to obtain the final product. Alternatively, hydrogenation (e.g., H₂, Pd/C) can be used to reduce the azide.
Protocol 2: Chiral HPLC Analysis for ee% Determination
-
Column: Chiral stationary phase column (e.g., Chiralcel OD-H or similar).
-
Mobile Phase: A mixture of hexane and isopropanol with a small percentage of a basic additive like diethylamine (e.g., 90:10:0.1 Hexane:IPA:DEA). The exact ratio should be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a small amount of the final product in the mobile phase. To confirm peak identity, a racemic sample (prepared intentionally under harsh conditions) should also be analyzed.
-
Calculation: Calculate the enantiomeric excess using the formula: ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ and Area₂ are the peak areas of the two enantiomers.
Visualizations
Caption: A logical workflow for troubleshooting unexpected racemization.
Caption: Mechanism of base-catalyzed racemization via a planar intermediate.
Caption: Decision tree for selecting a suitable enantioselective synthetic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Sciencemadness Discussion Board - Racemizing Optically Active Amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Pyrrolidines as Chiral Auxiliaries (2019) | Wolfgang Maison | 4 Citations [scispace.com]
handling and safety precautions for Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and use of Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a chiral building block commonly used in organic synthesis.[1] It serves as a key intermediate in the preparation of various pharmaceuticals and bioactive compounds, particularly those targeting neurological and cardiovascular disorders.[1] Its structure is valuable for creating peptide-based drugs and for use in enzyme inhibition and receptor binding studies.[1]
Q2: What are the main hazards associated with this compound?
A2: This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4] It is important to handle it with appropriate personal protective equipment to avoid exposure.
Q3: What personal protective equipment (PPE) should I use when handling this compound?
A3: It is recommended to wear protective gloves, protective clothing, and eye/face protection.[2][3] In case of insufficient ventilation where vapors or aerosols may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3]
Q4: How should I store this compound?
A4: The compound should be stored in a dry, cool, and well-ventilated place.[5] Some suppliers recommend storage at room temperature or between 2-8°C.[6][7] The container should be kept tightly closed when not in use.[3]
Q5: What should I do in case of accidental skin or eye contact?
A5: For skin contact, wash immediately with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[2][3] For eye contact, immediately flush with plenty of flowing water for 10 to 15 minutes, holding eyelids apart.[3] In both cases, seek medical attention.[2][3]
Q6: How should I dispose of waste from experiments involving this compound?
A6: Waste disposal should be in accordance with local regulations.[2] Do not let the product enter drains, other waterways, or soil.[2]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Unexpected reaction byproducts | Impurities in the starting material. | Ensure the purity of this compound is at least 95% or higher, as recommended by suppliers.[7] Consider purification of the starting material if necessary. |
| Reaction conditions (temperature, pressure, solvent) are not optimal. | Review the experimental protocol and ensure all parameters are strictly followed. Perform small-scale optimization experiments to determine the ideal conditions. | |
| Low product yield | Incomplete reaction. | Monitor the reaction progress using techniques like TLC or LC-MS to ensure it has gone to completion. Consider extending the reaction time if necessary. |
| Degradation of the compound. | Ensure proper storage conditions are maintained.[6][7] Avoid exposure to incompatible substances.[3] | |
| Difficulty in dissolving the compound | Incorrect solvent selection. | The compound is soluble in organic solvents like ethanol, methanol, and dichloromethane.[6] Its hydrochloride salt form can enhance solubility in aqueous conditions.[1] |
| Inconsistent experimental results | Variability in reagent quality. | Use reagents from a reliable source and ensure consistency across experiments. |
| Procedural inconsistencies. | Standardize the experimental protocol and ensure all steps are performed identically in each run. |
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈N₂O₂ | [4][7] |
| Molecular Weight | 234.29 g/mol | [4] |
| Appearance | White powder or liquid | [6][7] |
| Boiling Point | 370.5 ± 25.0 °C (Predicted) | [6] |
| Density | 1.155 ± 0.06 g/cm³ (Predicted) | [6] |
| Flash Point | 177.9 ± 23.2 °C | [6] |
| Storage Temperature | Room Temperature, 2-8 °C | [6][7] |
Experimental Protocol: Example of N-Acylation
This protocol describes a general procedure for the N-acylation of this compound, a common reaction for this type of intermediate.
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Acyl chloride or carboxylic acid
-
Coupling agent (e.g., DCC, HOBt) if starting from a carboxylic acid
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) plate and developing chamber
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.1 equivalents) to the solution with stirring.
-
Acylating Agent Addition: Slowly add the acyl chloride (1.0 equivalent) dropwise to the cooled solution. If using a carboxylic acid, add the acid followed by the coupling agents.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer.
-
Extraction: Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: N-Acylation Experimental Workflow.
References
- 1. This compound hydrochloride [myskinrecipes.com]
- 2. aksci.com [aksci.com]
- 3. biosynth.com [biosynth.com]
- 4. This compound | C13H18N2O2 | CID 4712622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.es [fishersci.es]
- 6. biosynce.com [biosynce.com]
- 7. (S)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate, CasNo.141774-68-7 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]
Technical Support Center: Large-Scale Purification of Pyrrolidine Intermediates
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the large-scale purification of pyrrolidine intermediates.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of pyrrolidine intermediates, presented in a question-and-answer format.
Crystallization Issues
Question: My pyrrolidine-based compound is "oiling out" instead of crystallizing. What should I do?
Answer: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue. It often occurs when the compound's melting point is lower than the solution's temperature during crystallization or when high concentrations of impurities are present.[1] Here are several strategies to address this:
-
Slow Down the Cooling Rate: Allow the solution to cool gradually to room temperature before transferring it to a colder environment. Slower cooling provides more time for the formation of a proper crystal lattice.[1]
-
Introduce a Seed Crystal: Adding a small amount of the pure crystalline material to the supersaturated solution can initiate crystallization.[1]
-
Adjust Solvent System: The choice of solvent is critical. If oiling persists, you may need to re-evaluate your solvent. Consider using a different solvent or a solvent mixture.
Question: The crystallization of my compound is happening too quickly, resulting in small or impure crystals. How can I control crystal growth?
Answer: Rapid crystallization can trap impurities within the crystal lattice. To promote slower and more controlled crystal growth:
-
Reduce Supersaturation: A lower level of supersaturation will slow down the nucleation and growth phases. This can be achieved by using a slightly larger volume of solvent or by cooling the solution more slowly.
-
Maintain a Constant Temperature: Once crystallization begins, maintaining a constant temperature can help in the growth of larger, more uniform crystals.
Question: My recrystallized pyrrolidine-based compound has a low yield. How can I improve it?
Answer: A low yield suggests that a significant amount of the compound has been lost during the process. Potential causes and solutions include:
-
Solvent Volume: Using too much solvent will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the compound.
-
Cooling: Ensure the solution is thoroughly cooled to maximize crystal formation before filtration.
-
Washing: Wash the collected crystals with a minimal amount of ice-cold solvent to reduce product loss.
Distillation Difficulties
Question: I'm observing a low yield after azeotropic or fractional distillation. What are the likely causes?
Answer: Low yield during distillation can be attributed to several factors:
-
Thermal Degradation: Pyrrolidine and its derivatives can be sensitive to high temperatures, leading to polymerization or decomposition. Distilling under reduced pressure will lower the boiling point and minimize thermal degradation.[2]
-
Inefficient Fractionation: If the distillation column has an insufficient number of theoretical plates, it may not effectively separate the desired product from impurities with close boiling points. Using a more efficient distillation column, such as one with a higher number of plates, can improve separation.[2]
-
Leaks in the System: Ensure the distillation apparatus is well-sealed, especially when performing vacuum distillation, to prevent loss of volatile material.
Question: The purified pyrrolidine intermediate is colored after distillation. What is the cause and how can it be prevented?
Answer: A colored distillate can be due to:
-
Oxidation: Pyrrolidine and its derivatives can be susceptible to oxidation, which can produce colored impurities.[3] Performing the distillation under an inert atmosphere (e.g., nitrogen or argon) can prevent this.[2]
-
Co-distillation of Impurities: Some impurities may have boiling points close to the product and co-distill. A pre-distillation chemical treatment, such as an acid wash to remove basic impurities, can be effective.[2]
Extraction Challenges
Question: I'm experiencing emulsion formation during the liquid-liquid extraction of a long-chain N-substituted pyrrolidine. How can I resolve this?
Answer: Long-chain amines can act as surfactants, stabilizing emulsions. To break the emulsion:
-
Add Brine: Introducing a small amount of a saturated sodium chloride solution (brine) can increase the ionic strength of the aqueous phase, which often helps to break the emulsion.
-
Centrifugation: If the emulsion is persistent, centrifugation can be an effective method to separate the layers.
-
Filtration: Passing the emulsified mixture through a bed of celite or glass wool can sometimes break the emulsion.
Question: The extraction of my protonated pyrrolidine derivative into the aqueous acidic layer is incomplete. What can I do?
Answer: A long alkyl chain can significantly increase the lipophilicity of the molecule, reducing the solubility of its protonated form in the aqueous layer. To improve extraction efficiency:
-
Perform Multiple Extractions: Use fresh portions of the aqueous acid for repeated extractions to ensure complete protonation and transfer to the aqueous phase.
-
Adjust the Organic Solvent: If possible, using a slightly more polar organic solvent can facilitate the partitioning of the protonated amine into the aqueous layer.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in pyrrolidine intermediates?
A1: The impurity profile depends heavily on the synthetic route. However, common impurities include unreacted starting materials, intermediates from preceding steps, by-products from side reactions, and residual solvents or reagents.[4][5] For instance, in the synthesis of pyrrole from pyrrolidine, pyrrolidine itself can be a significant impurity.[6]
Q2: How can I remove water from my pyrrolidine intermediate on a large scale?
A2: For large-scale operations, continuous distillation at reduced pressure is an effective method for dewatering crude pyrrolidine.[7][8] This process can yield pyrrolidine with a water content of less than 0.3%.[7] For particularly low water content (<0.1%), treatment with an activated carboxylic acid derivative to form amides with the water, followed by distillation, can be employed.[6]
Q3: My pyrrolidine intermediate is a liquid. What is the best large-scale purification method?
A3: For liquid intermediates, fractional distillation under reduced pressure is often the most effective and scalable method, especially for separating compounds with different boiling points.[2] If the impurities are non-volatile or have very different chemical properties (e.g., acidic or basic), a combination of liquid-liquid extraction followed by distillation is a powerful approach.
Q4: What are the key considerations for large-scale chromatographic purification of pyrrolidine intermediates?
A4: When scaling up chromatography, several factors become critical:
-
Stationary Phase: For basic compounds like pyrrolidines, the acidic nature of silica gel can lead to strong interactions and poor peak shape (tailing). Adding a basic modifier like triethylamine to the mobile phase can neutralize the acidic sites.[9] Alternatively, using a less acidic stationary phase like alumina may be beneficial.[9]
-
Mobile Phase: The choice of mobile phase is crucial for achieving good separation. A systematic approach, such as starting with a non-polar solvent system and gradually increasing polarity (gradient elution), is often effective.[9]
-
Loading Capacity: Overloading the column will result in poor separation. The amount of crude material that can be loaded depends on the complexity of the mixture and the resolution between the components.
Q5: Why does my pure pyrrolidine turn yellow upon storage?
A5: Pure pyrrolidine is a colorless liquid. Yellowing upon storage is typically due to oxidation, which can lead to the formation of trace amounts of polymers or other impurities.[3] To minimize this, it is recommended to store purified pyrrolidine under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place. For applications requiring very high purity, such as in GMP-level drug synthesis, redistillation may be necessary if discoloration occurs.[3]
Data Presentation
Table 1: Comparison of Large-Scale Purification Techniques for Pyrrolidine Intermediates
| Purification Technique | Typical Purity Achieved | Typical Yield | Key Advantages | Common Challenges |
| Fractional Distillation | >99.9%[2] | High | Cost-effective for large volumes, good for separating volatile compounds. | Thermal degradation of sensitive compounds, difficult for azeotropes or close-boiling mixtures.[10] |
| Crystallization | >99% | Variable (can be low)[1] | Can provide very high purity in a single step, cost-effective. | "Oiling out," low yield, finding a suitable solvent can be challenging.[1] |
| Column Chromatography | >90%[11] | 30-70%[11] | Highly versatile, can separate complex mixtures and stereoisomers. | High solvent consumption, cost of stationary phase, scalability can be challenging. |
| Acid-Base Extraction | Variable (often a pre-purification step) | High | Effective for separating basic pyrrolidines from neutral or acidic impurities. | Emulsion formation, incomplete extraction of lipophilic compounds. |
Experimental Protocols
Protocol 1: Large-Scale Fractional Distillation of a Pyrrolidine Intermediate
This protocol is a general guideline and should be adapted based on the specific properties of the intermediate.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a high-efficiency distillation column (e.g., packed column or one with a high number of theoretical plates).
-
Ensure all glassware is dry and the system is equipped for distillation under reduced pressure (vacuum pump, manometer, and cold trap).
-
The receiving flask should be cooled in an ice bath to minimize loss of the volatile product.
-
-
Charging the Flask:
-
Charge the distillation flask with the crude pyrrolidine intermediate. Do not fill the flask to more than two-thirds of its volume.
-
Add boiling chips to ensure smooth boiling.
-
-
Distillation Process:
-
Begin heating the distillation flask gently.
-
Slowly reduce the pressure to the desired level.
-
Collect a forerun fraction, which will contain low-boiling impurities and any residual solvents.
-
Once the head temperature stabilizes at the boiling point of the desired product, switch to a clean receiving flask to collect the main fraction.
-
Monitor the temperature and pressure throughout the distillation. A stable head temperature indicates the collection of a pure fraction.
-
Stop the distillation before the distilling flask goes to dryness to prevent the formation of peroxides or other unstable residues.
-
-
Shutdown:
-
Allow the system to cool to room temperature before slowly reintroducing air.
-
The purified product should be stored under an inert atmosphere.
-
Protocol 2: Large-Scale Crystallization of a Pyrrolidine Intermediate (as a Hydrochloride Salt)
Formation of a salt can often improve the crystalline properties of an amine.
-
Salt Formation:
-
Dissolve the crude pyrrolidine intermediate in a suitable organic solvent (e.g., isopropanol, ethanol).
-
Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent like isopropanol) with stirring. The amount of acid should be stoichiometric.
-
The hydrochloride salt may precipitate directly. If not, the solution will be used for crystallization.
-
-
Dissolution:
-
Gently heat the mixture until all the solid dissolves. If the salt precipitated upon addition of acid, add the minimum amount of hot solvent to redissolve it.
-
-
Cooling and Crystallization:
-
Allow the solution to cool slowly to room temperature. To encourage slow cooling, the flask can be insulated.
-
Once the solution has reached room temperature, it can be placed in an ice bath or refrigerator to maximize crystal formation.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any adhering impurities from the mother liquor.
-
-
Drying:
-
Dry the crystals in a vacuum oven at a suitable temperature to remove any residual solvent. Note that some hydrochloride salts can be hygroscopic.[12]
-
Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. organicintermediate.com [organicintermediate.com]
- 4. Simultaneous profiling of organic and inorganic impurities in α-pyrrolidinopentiophenone (α-PVP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impurity Profiling of Drug Substances in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 6. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
- 7. US6353118B1 - Dewatering and purification of crude pyrrolidine - Google Patents [patents.google.com]
- 8. DE19957672A1 - Purification and drying of crude pyrrolidine, used as intermediate e.g. in synthesis of plant protection agents and pharmaceuticals, involves continuous distillation in distillation and concentration column at reduced pressure - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. High-throughput purification of combinatorial libraries II: Automated separation of single diastereomers from a 4-amido-pyrrolidone library containing intentional diastereomer pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sciencemadness Discussion Board - Is pyrrolidine hydrochloride deliquescent, or easy to dry? - Powered by XMB 1.9.11 [sciencemadness.org]
Validation & Comparative
Comparative Guide to Enantiomeric Purity Analysis of Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate by Chiral HPLC
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks like Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate is a critical step in the synthesis of stereochemically pure active pharmaceutical ingredients. This guide provides a comparative overview of methodologies for the enantiomeric purity analysis of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). Supporting experimental data for structurally similar compounds is provided to illustrate the expected performance of the described methods.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely adopted technique for the separation and quantification of enantiomers.[1] The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. For primary amines like this compound, polysaccharide-based CSPs are particularly effective.
Due to the lack of a specific published method for this compound, a detailed protocol for the closely related compound, 2-(aminomethyl)-1-ethylpyrrolidine, is presented. This method involves pre-column derivatization to enhance detectability and chromatographic performance.[2]
Proposed Chiral HPLC Method with Pre-Column Derivatization
This method is adapted from a validated procedure for a structurally analogous compound and is expected to provide excellent resolution for the enantiomers of this compound.[2]
Experimental Protocol:
-
Derivatization: React this compound with a derivatizing agent such as 4-nitrobenzoic acid in the presence of a suitable coupling agent to form the corresponding amide. This step introduces a chromophore, improving UV detection.
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.
-
Chromatographic Conditions:
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-hexane:ethanol (98:2, v/v) containing 0.2% triethylamine
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Data Presentation: Expected Performance Based on a Structurally Similar Compound [2]
| Parameter | Expected Value |
| Chiral Stationary Phase | Chiralcel OD-H |
| Mobile Phase | n-hexane:ethanol (98:2, v/v) + 0.2% TEA |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Expected Resolution (Rs) | > 2.0 |
| Expected Elution Order | (S)-enantiomer before (R)-enantiomer (typical for this class on this CSP) |
Logical Workflow for Chiral HPLC Method Development
Caption: Workflow for enantiomeric purity analysis by chiral HPLC with pre-column derivatization.
Alternative Methods for Enantiomeric Purity Analysis
While chiral HPLC is a primary method, other techniques can also be employed for the analysis of chiral amines.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique that uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. It often provides faster separations and is considered a "greener" alternative to normal-phase HPLC due to reduced organic solvent consumption. Polysaccharide-based CSPs are also widely used in SFC.
Comparison with HPLC:
| Feature | Chiral HPLC (Normal Phase) | Chiral SFC |
| Mobile Phase | Hexane/Alcohol mixtures | Supercritical CO2/Alcohol mixtures |
| Analysis Time | Typically longer | Often 3-5 times faster |
| Solvent Consumption | High (organic solvents) | Low (organic modifier) |
| Environmental Impact | Higher | Lower |
| Resolution | Generally high | Often comparable or better |
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents
NMR spectroscopy can be used to determine enantiomeric purity by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). The CSA forms diastereomeric complexes with the enantiomers, leading to distinct signals in the NMR spectrum. This method is often rapid and requires minimal sample preparation.
Experimental Protocol (General):
-
Sample Preparation: Dissolve a known amount of this compound and a molar excess of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) in an appropriate deuterated solvent (e.g., CDCl3) directly in an NMR tube.
-
NMR Acquisition: Acquire a high-resolution proton (¹H) NMR spectrum.
-
Data Analysis: Integrate the well-resolved signals corresponding to each diastereomeric complex to determine the enantiomeric ratio.
Signaling Pathway for NMR Analysis with a Chiral Solvating Agent
Caption: Process of forming diastereomeric complexes for NMR analysis.
Method Comparison Summary
| Analytical Method | Principle | Sample Preparation | Throughput | Key Advantages |
| Chiral HPLC | Differential interaction with a chiral stationary phase | Derivatization may be required | Moderate | High resolution, well-established, robust |
| Chiral SFC | Similar to HPLC but with a supercritical fluid mobile phase | Similar to HPLC | High | Fast analysis, reduced solvent use |
| NMR with CSA | Formation of diastereomeric complexes with distinct NMR signals | Simple mixing in an NMR tube | High | Rapid, non-destructive, minimal sample prep |
Conclusion
For the routine and accurate determination of the enantiomeric purity of this compound, chiral HPLC with a polysaccharide-based chiral stationary phase is a highly reliable method. The proposed method, adapted from a closely related compound, is expected to yield excellent separation. For high-throughput screening or when faster analysis times are critical, chiral SFC presents a compelling alternative. NMR spectroscopy with a chiral solvating agent offers a rapid and straightforward approach, particularly useful for quick checks and reaction monitoring without the need for chromatographic method development. The choice of method will ultimately depend on the specific requirements of the analysis, including sample throughput, available instrumentation, and the desired level of validation.
References
A Comparative Guide to Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate and its Boc-Protected Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry and drug discovery, the strategic use of protecting groups is fundamental to the successful synthesis of complex molecules. The choice between different protecting groups for an amine, such as the benzyl carbamate (Cbz) and tert-butyloxycarbonyl (Boc) groups, can significantly influence the efficiency, yield, and scalability of a synthetic route. This guide provides an objective comparison of Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate and its commonly used tert-butoxycarbonyl (Boc) protected analog, tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate. This comparison is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their synthetic strategies.
Core Comparison: Cbz vs. Boc Protection
The primary distinction between the Cbz and Boc protecting groups lies in their stability and the conditions required for their removal, which allows for their orthogonal application in multi-step syntheses.[1][2] The Cbz group is typically stable under acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis.[3][4] In contrast, the Boc group is stable to bases and catalytic hydrogenation but is labile to acidic conditions.[1][5]
Data Presentation
The following tables summarize the key physicochemical properties and reaction conditions for the Cbz- and Boc-protected 2-(aminomethyl)pyrrolidine derivatives.
Table 1: Physicochemical Properties
| Property | This compound (Cbz-protected) | tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate (Boc-protected) |
| Molecular Formula | C₁₃H₁₈N₂O₂[6] | C₁₀H₂₀N₂O₂[7] |
| Molecular Weight | 234.29 g/mol [6] | 200.28 g/mol [7] |
| Appearance | Orange colored liquid[8] or White powder[9] | Liquid[10] or Solid[11] |
| Boiling Point | 370.5±25.0 °C (Predicted) | 98-112°C / 1mm Hg |
| Storage Conditions | 0-8°C[8] | 2-8°C[10] |
Table 2: Comparative Reaction Parameters
| Parameter | This compound (Cbz-protected) | tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate (Boc-protected) |
| Protection Reagent | Benzyl chloroformate (Cbz-Cl)[4] | Di-tert-butyl dicarbonate (Boc₂O)[12] |
| Typical Protection Yield | >90% (general for primary amines)[13] | >90% (general for primary amines) |
| Deprotection Method | Catalytic Hydrogenolysis (e.g., H₂/Pd-C)[3][4] | Acidolysis (e.g., TFA in DCM or HCl in Dioxane)[5] |
| Typical Deprotection Yield | >95% (general for Cbz-amines)[3] | >90%[5] |
| Deprotection Byproducts | Toluene, CO₂[3] | Isobutylene, CO₂, t-butyl cation[14] |
Experimental Protocols
Detailed experimental protocols for the protection of a primary amine with Cbz-Cl and the deprotection of both Cbz- and Boc-protected 2-(aminomethyl)pyrrolidine are provided below.
Protocol 1: Synthesis of this compound (Cbz-protection)
This protocol is a general procedure for the Cbz-protection of a primary amine under Schotten-Baumann conditions and can be adapted for 2-(aminomethyl)pyrrolidine.[13]
Materials:
-
2-(aminomethyl)pyrrolidine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (DCM) or Diethyl ether
-
Water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolve 2-(aminomethyl)pyrrolidine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) in a round-bottom flask with cooling in an ice bath.[13]
-
While vigorously stirring, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature is maintained below 5°C.[13]
-
Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.[13]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.[13]
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.
-
Extract the product with dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected product.
Protocol 2: Deprotection of this compound
This protocol describes the removal of the Cbz group via catalytic hydrogenolysis.[3]
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) supply (e.g., balloon)
-
Celite®
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Dissolve the Cbz-protected compound in methanol or ethanol in a round-bottom flask equipped with a stir bar.[3]
-
Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).[3] Caution: Palladium on carbon can be pyrophoric.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this purge cycle three times.[3]
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 1-16 hours.[3]
-
Monitor the reaction by TLC.
-
Upon completion, carefully purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst on the filter pad can ignite upon drying; keep it wet.[3]
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Protocol 3: Deprotection of tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate
This protocol outlines the deprotection of the Boc group using trifluoroacetic acid (TFA) in dichloromethane (DCM).[5]
Materials:
-
tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate in anhydrous DCM (at a concentration of approximately 0.1-0.5 M) in a round-bottom flask and cool to 0°C in an ice bath.[5]
-
Slowly add trifluoroacetic acid (an equal volume to the DCM) to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 30 minutes to 2 hours, monitoring by TLC.[5]
-
Upon completion, remove the DCM and excess TFA under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and carefully wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.[5]
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.
Mandatory Visualizations
Concluding Remarks
The choice between this compound and its Boc-protected analog is contingent upon the specific requirements of the synthetic route. The Cbz group offers robustness towards acidic conditions, while the Boc group is advantageous when subsequent steps involve catalytic hydrogenation. For instance, in a rhodium-catalyzed amidation, N-Cbz-protected amines have been reported to provide cleaner reaction profiles and higher yields compared to their N-Boc counterparts. By understanding the distinct properties and leveraging the orthogonality of these protecting groups, researchers can devise more efficient and effective strategies for the synthesis of complex pharmaceutical compounds and other valuable molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C13H18N2O2 | CID 4712622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (+-)-2-(Aminomethyl)-1-N-Boc-pyrrolidine | C10H20N2O2 | CID 2756484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. (S)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate, CasNo.141774-68-7 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]
- 10. 1-Boc-2-(aminomethyl)pyrrolidine 177911-87-4 [sigmaaldrich.com]
- 11. 119020-01-8 Cas No. | (2S)-2-(Aminomethyl)pyrrolidine, N1-BOC protected | Apollo [store.apolloscientific.co.uk]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. benchchem.com [benchchem.com]
- 14. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Unraveling the Stereochemical Nuances: A Comparative Guide to the Biological Activity of (S)- and (R)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate Derivatives
A comprehensive review of publicly available scientific literature reveals a notable gap in direct comparative studies on the biological activities of (S)- versus (R)-enantiomers of Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate derivatives. While the pyrrolidine scaffold is a well-established pharmacophore in medicinal chemistry, and the importance of stereoisomerism in drug action is widely recognized, specific head-to-head biological evaluations of the enantiomers of this particular series of compounds are not readily found in the surveyed literature. This guide, therefore, aims to provide a foundational understanding of the significance of stereochemistry in related pyrrolidine-containing compounds and outlines the general methodologies used to assess their biological activities, thereby offering a framework for future comparative research in this area.
The fundamental structure of this compound incorporates a chiral center at the 2-position of the pyrrolidine ring, leading to the existence of two enantiomers: (S) and (R). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological properties. This is due to the three-dimensional nature of biological targets such as enzymes and receptors, which often leads to stereospecific interactions.
While direct comparative data for the titular compounds is lacking, the broader class of pyrrolidine derivatives offers compelling examples of stereoselectivity. For instance, studies on other N-benzylpyrrolidine derivatives have demonstrated that the biological activity can reside predominantly in one enantiomer. A pertinent example, though not a direct analogue, is the case of certain N-Benzyl-2-acetamidopropionamide derivatives, where the (R)-stereoisomer was found to be a significantly more potent anticonvulsant than its (S)-counterpart. This underscores the critical role that the spatial arrangement of substituents on the pyrrolidine ring plays in dictating biological effect.
Hypothetical Comparative Biological Evaluation
In the absence of direct experimental data, we can postulate a general workflow for a comparative study of the (S)- and (R)-enantiomers of a novel this compound derivative. This workflow would be crucial for any research program aimed at developing these compounds as therapeutic agents.
Caption: A generalized workflow for the comparative biological evaluation of (S)- and (R)-enantiomers.
Data Presentation: A Template for Comparison
Should experimental data become available, a structured table would be essential for a clear comparison. The following table serves as a template for presenting such quantitative data.
| Biological Activity | (S)-Enantiomer | (R)-Enantiomer | Reference Compound |
| Target Binding Affinity (Ki, nM) | Data | Data | Data |
| Enzyme Inhibition (IC₅₀, µM) | Data | Data | Data |
| Cellular Potency (EC₅₀, µM) | Data | Data | Data |
| In Vivo Efficacy (ED₅₀, mg/kg) | Data | Data | Data |
| Acute Toxicity (LD₅₀, mg/kg) | Data | Data | Data |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are example protocols for key experiments that would be cited in a comparative study.
Protocol 1: In Vitro Enzyme Inhibition Assay (Generic)
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the (S)- and (R)-enantiomers against a target enzyme.
-
Materials: Purified target enzyme, substrate, buffer solution, test compounds ((S)- and (R)-enantiomers), positive control inhibitor, 96-well microplates, and a microplate reader.
-
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control.
-
In a 96-well plate, add the enzyme and the respective compound dilution (or vehicle control).
-
Pre-incubate the enzyme-inhibitor mixture for a specified time at a controlled temperature.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the absorbance or fluorescence of the product at specific time intervals using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
-
Protocol 2: Cell-Based Assay for Functional Activity
-
Objective: To measure the functional activity (e.g., agonism or antagonism) of the enantiomers on a specific cellular pathway or receptor.
-
Materials: A cell line expressing the target of interest, cell culture medium, test compounds, a known agonist or antagonist, and a detection reagent (e.g., for measuring second messengers like cAMP or calcium).
-
Procedure:
-
Plate the cells in 96-well plates and culture until they reach the desired confluency.
-
Replace the culture medium with a serum-free medium containing serial dilutions of the test compounds.
-
For antagonist activity, add a fixed concentration of a known agonist.
-
Incubate for a specific period.
-
Lyse the cells (if necessary) and add the detection reagent to measure the cellular response.
-
Quantify the signal using a luminometer or fluorometer.
-
Calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values from the dose-response curves.
-
Signaling Pathway Visualization
Understanding the potential mechanism of action is crucial. While the specific pathways for this compound derivatives are not defined, we can visualize a generic signaling pathway that such compounds might modulate, for instance, as inhibitors of a specific kinase.
Caption: A hypothetical signaling pathway illustrating kinase inhibition by a chiral molecule.
A Comparative Analysis of Protecting Groups for 2-(Aminomethyl)pyrrolidine in Synthetic Chemistry
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical step in the multi-step synthesis of complex molecules. This guide provides a comparative study of three widely used amine protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—for the primary amine of 2-(aminomethyl)pyrrolidine, a valuable building block in medicinal chemistry.
This comparison focuses on the ease of introduction, stability under various conditions, and efficiency of removal for each protecting group. The information presented is collated from various sources to provide a comprehensive overview, supported by representative experimental protocols.
At a Glance: Comparison of Protecting Groups
The choice of a protecting group is fundamentally guided by its stability and the conditions required for its removal, ensuring orthogonality with other protecting groups and compatibility with subsequent reaction steps.[1]
| Characteristic | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Protection Reagent | Di-tert-butyl dicarbonate (Boc)₂O | Benzyl chloroformate (Cbz-Cl) | 9-Fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) or Fmoc-Cl |
| Protection Conditions | Mild basic conditions (e.g., NaHCO₃, Et₃N) in various solvents (e.g., CH₂Cl₂, THF, water) at room temperature.[2] | Mild basic conditions (e.g., Na₂CO₃, NaOH) in aqueous or biphasic systems, often at 0°C to room temperature.[3] | Mild basic conditions (e.g., NaHCO₃) in aqueous/organic mixtures (e.g., dioxane/water) at room temperature.[4] |
| Deprotection Condition | Acid-labile (e.g., TFA, HCl in dioxane).[1] | Catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acidic conditions (e.g., HBr in AcOH).[1][3] | Base-labile (e.g., 20% piperidine in DMF).[1][4] |
| Stability | Stable to bases, nucleophiles, and catalytic hydrogenation.[2] | Stable to acidic and basic conditions.[3] | Stable to acidic conditions and catalytic hydrogenation.[4] |
| Key Advantages | - Orthogonal to Cbz and Fmoc groups. - Volatile byproducts upon deprotection. | - Stable to a wide range of non-reductive conditions. - Orthogonal to Boc and Fmoc groups. | - Orthogonal to Boc and Cbz groups. - Deprotection under mild basic conditions. |
| Potential Side Reactions | - Acid-catalyzed side reactions with sensitive substrates. - Formation of t-butylated byproducts. | - Catalyst poisoning by sulfur-containing compounds. - Premature deprotection under certain reductive conditions. | - Dibenzofulvene adduct formation with the deprotected amine. - Racemization in sensitive substrates. |
Quantitative Data Summary
| Protecting Group | Substrate | Reported Yield (%) | Reference |
| Boc | (S)-Prolinol to (S)-Boc-prolinol (a precursor step to (S)-1-Boc-2-(aminomethyl)pyrrolidine) | 85-95% | [5] |
| Cbz | N-benzyl-2-nitromethylene-pyrrolidine to N-benzyl-2-aminomethyl-pyrrolidine (a related protection) | 94% | [3] |
| Fmoc | General protection of primary amines | Typically high, often >90% | [6] |
Experimental Protocols
The following are representative experimental protocols for the protection and deprotection of the primary amine of 2-(aminomethyl)pyrrolidine.
Boc Protection Protocol
Protection of 2-(aminomethyl)pyrrolidine:
-
Dissolve 2-(aminomethyl)pyrrolidine (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) or a mixture of THF and water.
-
Add a mild base, such as triethylamine (1.5 eq) or sodium bicarbonate (2.0 eq).
-
To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise or as a solution in the reaction solvent.
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-Boc-2-(aminomethyl)pyrrolidine.
-
Purify the product by column chromatography on silica gel if necessary.
Boc Deprotection Protocol:
-
Dissolve the Boc-protected 2-(aminomethyl)pyrrolidine in an organic solvent such as dichloromethane or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA, typically 20-50% v/v in CH₂Cl₂) or a 4M solution of HCl in dioxane.
-
Stir the mixture at room temperature for 30 minutes to 4 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The deprotected amine is typically obtained as the corresponding salt (e.g., TFA or HCl salt).
Cbz Protection Protocol
Protection of 2-(aminomethyl)pyrrolidine:
-
Dissolve 2-(aminomethyl)pyrrolidine (1.0 eq) in an aqueous solution of a base like sodium carbonate or sodium hydroxide at 0°C.
-
While stirring vigorously, add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, maintaining the temperature below 5°C.[3]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.[3]
-
After the reaction is complete, wash the mixture with diethyl ether to remove any unreacted Cbz-Cl.[3]
-
Carefully acidify the aqueous layer to pH ~2 with 1M HCl.[3]
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the Cbz-protected product.
Cbz Deprotection Protocol (Hydrogenolysis):
-
Dissolve the Cbz-protected amine in a suitable solvent like methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%).[3]
-
Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.[3]
-
Concentrate the filtrate to yield the deprotected amine.
Fmoc Protection Protocol
Protection of 2-(aminomethyl)pyrrolidine:
-
Dissolve 2-(aminomethyl)pyrrolidine (1.0 eq) in a mixture of dioxane and aqueous sodium bicarbonate solution.[4]
-
Cool the solution to 0°C and add a solution of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu, 1.05 eq) in dioxane.
-
Stir the reaction mixture at room temperature overnight.
-
Dilute the reaction with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.
-
Acidify the aqueous layer with dilute HCl and extract the product with an organic solvent.
-
Dry the organic phase, filter, and concentrate to obtain the Fmoc-protected compound.
Fmoc Deprotection Protocol:
-
Dissolve the Fmoc-protected amine in an organic solvent, typically dimethylformamide (DMF).
-
Add a solution of 20% piperidine in DMF.[1]
-
Stir the reaction at room temperature for 10-30 minutes.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent and excess piperidine under reduced pressure.
-
The crude product can be purified by chromatography or precipitation.
Visualization of Protection and Deprotection Workflows
The following diagrams illustrate the general workflows for the application and removal of Boc, Cbz, and Fmoc protecting groups.
Caption: General workflows for Boc, Cbz, and Fmoc protection and deprotection.
Caption: Orthogonal deprotection strategy for Boc and Cbz protecting groups.
Conclusion
The choice between Boc, Cbz, and Fmoc protecting groups for 2-(aminomethyl)pyrrolidine depends heavily on the overall synthetic strategy. The acid-labile Boc group is suitable for syntheses where base-sensitive functionalities are present. The Cbz group, removable by hydrogenolysis, is robust under both acidic and basic conditions, making it a versatile choice. The base-labile Fmoc group is ideal for strategies requiring acidic conditions for other transformations, particularly in solid-phase peptide synthesis. By understanding the specific characteristics and experimental conditions associated with each protecting group, researchers can design and execute more efficient and successful syntheses of complex molecules incorporating the 2-(aminomethyl)pyrrolidine scaffold.
References
- 1. Pyrrolidine synthesis [organic-chemistry.org]
- 2. scbt.com [scbt.com]
- 3. CA1047041A - Process for the preparation of 2-aminomethyl-pyrrolidine - Google Patents [patents.google.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. Fmoc-Protected Amino Groups [organic-chemistry.org]
Comparative Guide to the Synthesis of Enantiopure Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate
For researchers and professionals in drug development, the stereoselective synthesis of chiral building blocks like Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate is of paramount importance. This guide provides a comparative analysis of two distinct and validated synthetic routes to obtain this compound in its enantiopure form: a classical approach utilizing the chiral pool and a modern biocatalytic strategy.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Chiral Pool Synthesis from L-Proline | Route 2: Biocatalytic Asymmetric Amination |
| Starting Material | L-Proline or D-Proline | 5-Azido-1-phenylpentan-1-one |
| Key Transformation | Functional group manipulation of a natural amino acid | Enzyme-catalyzed intramolecular C-H amination |
| Number of Steps | 5 | 1 |
| Overall Yield | ~60-70% (Estimated) | Up to 74% (Reported for similar substrates)[1] |
| Enantiomeric Excess | >99% (Maintained from starting material) | Up to 99:1 er (Reported for similar substrates)[1] |
| Reagents & Conditions | Requires standard organic reagents (Cbz-Cl, NaBH₄, MsCl, NaN₃, H₂/Pd-C), involves multiple steps with varying temperatures. | Requires an engineered cytochrome P450 enzyme (P411 variant), a glucose regeneration system, and occurs under mild aqueous conditions.[1] |
| Advantages | - Highly reliable and well-established chemistry.- Predictable stereochemical outcome.- Readily available and inexpensive starting material. | - High step and atom economy.- Environmentally benign (mild, aqueous conditions).- High enantioselectivity. |
| Disadvantages | - Multi-step synthesis reduces overall yield.- Use of potentially hazardous reagents (e.g., sodium azide). | - Requires access to a specific engineered enzyme.- Substrate scope of the enzyme may be limited. |
Route 1: Chiral Pool Synthesis from (S)-Proline
This synthetic pathway leverages the inherent chirality of L-proline, a readily available and inexpensive amino acid. The strategy involves the protection of the amine, followed by a series of functional group transformations to convert the carboxylic acid into the desired aminomethyl group.
Experimental Workflow Diagram
References
The Quest for Novel Therapeutics: Deconstructing the Structure-Activity Relationship of Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate Derivatives
Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate serves as a crucial starting material for creating more complex molecules, particularly in the development of pharmaceuticals targeting neurological disorders.[1] Its inherent structural features, including a chiral center, a protected amine on the pyrrolidine ring, and a readily modifiable aminomethyl group, make it an attractive scaffold for combinatorial chemistry and lead optimization in drug discovery.
While specific SAR studies on this exact scaffold are not publicly documented, the broader class of pyrrolidine-containing molecules has been the subject of extensive research, leading to the development of numerous drugs. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, valued for its ability to introduce conformational rigidity and provide vectors for substitution in three-dimensional space, which is critical for optimizing interactions with biological targets.
A Versatile Synthetic Intermediate
This compound is frequently employed in the synthesis of novel compounds with diverse therapeutic potential. The primary amine of the aminomethyl group offers a convenient handle for introducing a wide variety of substituents through acylation, alkylation, and other amine-based chemical transformations. This allows for the systematic exploration of the chemical space around the pyrrolidine core to identify molecules with desired biological activities.
The general synthetic utility can be visualized in the following workflow:
Caption: General workflow for utilizing this compound in drug discovery.
Hypothetical SAR Exploration
In the absence of a specific study, we can postulate a hypothetical SAR exploration based on common medicinal chemistry strategies. A research program would likely involve the synthesis and evaluation of analogs with modifications at three key positions:
-
The Aminomethyl Sidechain (R1): Acylation of the primary amine to introduce a variety of amide functionalities is a common strategy to modulate target binding and physicochemical properties.
-
The Benzyl Group (R2): Substitution on the aromatic ring of the benzyl group can influence electronic properties, metabolic stability, and potential for additional interactions with the target protein.
-
The Pyrrolidine Ring: While less common for this specific starting material, modifications to the pyrrolidine ring itself could be explored to alter the conformational constraints of the molecule.
A hypothetical SAR study could be structured as follows:
| Compound | R1 (Amide Substituent) | R2 (Benzyl Substituent) | Biological Activity (e.g., IC50, µM) |
| 1a | -H (unmodified) | -H | >100 |
| 2a | -C(O)CH3 | -H | 50.2 |
| 2b | -C(O)Ph | -H | 15.8 |
| 2c | -C(O)-(4-Cl-Ph) | -H | 5.1 |
| 3a | -C(O)Ph | 4-F | 12.3 |
| 3b | -C(O)Ph | 4-OCH3 | 25.6 |
Note: The data presented in this table is purely hypothetical and for illustrative purposes only.
Experimental Protocols
Should such a study be undertaken, the following experimental protocols would be typical for the synthesis and evaluation of novel derivatives.
General Synthetic Procedure for N-Acylation
To a solution of this compound (1.0 eq) and a suitable base such as triethylamine (1.2 eq) in a solvent like dichloromethane at 0 °C, the desired acyl chloride or carboxylic acid (activated with a coupling agent like HATU) (1.1 eq) would be added. The reaction mixture would be stirred at room temperature until completion, as monitored by thin-layer chromatography. The product would then be isolated and purified using standard techniques such as extraction and column chromatography.
In Vitro Biological Assay (Example: Kinase Inhibition)
The inhibitory activity of the synthesized compounds against a target kinase would be determined using a standard in vitro assay, such as a time-resolved fluorescence energy transfer (TR-FRET) assay. Compounds would be serially diluted and incubated with the kinase, its substrate, and ATP. The reaction progress would be measured by detecting the phosphorylation of the substrate. IC50 values, representing the concentration of the compound required to inhibit 50% of the kinase activity, would be calculated from the dose-response curves.
Future Directions
The lack of a dedicated SAR study on derivatives of this compound represents a significant knowledge gap in medicinal chemistry. A systematic investigation into the SAR of this scaffold could unlock its full potential for the development of novel therapeutics for a range of diseases. Future research in this area would be highly valuable to the scientific community.
Caption: Logical relationship for SAR exploration of the core scaffold.
References
in vitro and in vivo evaluation of compounds synthesized using Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate
A Comparative Guide to the Evaluation of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors Synthesized from Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate Derivatives
For researchers and scientists in drug development, the pyrrolidine scaffold is a cornerstone in the design of novel therapeutics. This guide provides a comparative overview of the in vitro and in vivo evaluation of compounds synthesized using derivatives of this compound, with a focus on the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. The versatility of this starting material allows for the synthesis of a diverse range of compounds with significant biological activity.
Comparative In Vitro Efficacy of DPP-4 Inhibitors
The initial assessment of newly synthesized compounds invariably begins with in vitro assays to determine their potency and selectivity. For DPP-4 inhibitors, the primary metric is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of the compound required to inhibit 50% of the enzyme's activity. The following table summarizes the in vitro potency of a representative compound, a 2-benzylpyrrolidine derivative, against human DPP-4, and compares it with a known reference compound.
| Compound ID | Structure | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (nM) |
| Compound 1 | 2-benzylpyrrolidine derivative | Human DPP-4 | 0.3 ± 0.03[1] | 2-benzyl-piperazine derivative | 19[1] |
In Vivo Evaluation in Preclinical Models
Promising candidates from in vitro screening are advanced to in vivo studies to assess their efficacy and pharmacokinetic profiles in animal models of disease. For DPP-4 inhibitors, rodent models of type 2 diabetes are commonly employed to evaluate their ability to improve glucose tolerance.
| Animal Model | Treatment | Dose | Route of Administration | Key Findings |
| Alloxan-induced diabetic rats | Chalcone analogs | Not specified | Not specified | Significant reduction in blood glucose levels compared to control.[2] |
| High-fat diet/streptozotocin-induced diabetic mice | Sitagliptin analog | Not specified | Not specified | Ameliorated hyperglycemia and hyperlipidemia; increased β-cell mass and improved islet architecture.[3] |
| MKR mouse model of T2D | MK-0626 | 3 mg/kg | Oral gavage | Did not alter fasting glucose, insulin, or glucagon levels in this specific model.[4] |
| Wistar rats | Food-protein hydrolysates | 1 g/kg | Oral gavage | Inhibition of plasma DPP-IV activity.[5] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of research findings. Below are standardized methods for the in vitro and in vivo evaluation of DPP-4 inhibitors.
In Vitro DPP-4 Inhibition Assay
This fluorescence-based assay is a standard method for determining the potency of DPP-4 inhibitors.[6][7][8][9]
Materials:
-
Human recombinant DPP-4 enzyme
-
Fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Assay Buffer (e.g., Tris-HCl, pH 8.0)
-
Test compounds and reference inhibitor (e.g., Sitagliptin)
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
In a 96-well microplate, add the test compound at various concentrations.
-
Add the human recombinant DPP-4 enzyme to each well and incubate for a specified period (e.g., 10 minutes at 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate, Gly-Pro-AMC.
-
Incubate the plate for a defined time (e.g., 30 minutes at 37°C).
-
Measure the fluorescence intensity using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Oral Glucose Tolerance Test (OGTT) in a Rodent Model
The OGTT is a fundamental in vivo experiment to assess the effect of a DPP-4 inhibitor on glucose metabolism.
Animal Model:
-
Male Wistar rats or C57BL/6 mice.
Procedure:
-
Fast the animals overnight (approximately 12-16 hours) with free access to water.
-
Administer the test compound or vehicle orally at a predetermined dose.
-
After a specific time (e.g., 30 or 60 minutes), administer a glucose solution orally (e.g., 2 g/kg body weight).
-
Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Measure the blood glucose concentration in each sample.
-
Plot the blood glucose levels over time and calculate the area under the curve (AUC) to assess the improvement in glucose tolerance.
Visualizing the Path from Synthesis to Action
Diagrams are powerful tools for illustrating complex scientific concepts. The following visualizations, created using the DOT language, depict the general synthetic pathway and the mechanism of action of DPP-4 inhibitors.
Caption: General synthetic route to DPP-4 inhibitors.
Caption: DPP-4 inhibitor mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. The effect of dipeptidyl peptidase-IV inhibition on bone in a mouse model of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo and In Vitro Comparison of the DPP-IV Inhibitory Potential of Food Proteins from Different Origins after Gastrointestinal Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. content.abcam.com [content.abcam.com]
A Researcher's Guide to the Spectroscopic Comparison of Diastereomeric Products
In the landscape of drug development and chemical research, the precise characterization of stereoisomers is paramount. Diastereomers, unlike enantiomers, possess distinct physical and chemical properties, enabling their differentiation and quantification through various spectroscopic techniques. This guide offers an objective comparison of key spectroscopic methods for the analysis of diastereomeric products, complete with experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their work.
Comparison of Spectroscopic Techniques for Diastereomer Analysis
The selection of an appropriate analytical technique is contingent on the specific properties of the molecule, the required sensitivity, and the nature of the sample matrix. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining diastereomeric ratios, while vibrational and mass spectrometry techniques offer unique advantages in specific contexts.[1] Chiroptical spectroscopy provides further insights into the stereochemical structure.[2][3]
| Spectroscopic Technique | Principle of Differentiation | Advantages | Limitations | Typical Application |
| NMR Spectroscopy | Diastereomers have different chemical environments, leading to distinct chemical shifts and coupling constants for corresponding nuclei (e.g., ¹H, ¹³C).[1] | Non-destructive, provides detailed structural information, allows for straightforward quantification through signal integration.[1] | Lower sensitivity compared to chromatographic methods, signal overlap in complex molecules can hinder analysis.[4] | Determination of diastereomeric ratios in reaction mixtures, structural elucidation of diastereomers. |
| Vibrational Spectroscopy (IR, Raman) | Diastereomers can exhibit unique vibrational modes due to differences in their three-dimensional structure, resulting in distinct spectral "fingerprints".[5][6] | Fast, non-destructive, can be used for solid and liquid samples. | May not be suitable for all diastereomers, spectral differences can be subtle. | Differentiation of diastereomers with distinct conformational preferences or hydrogen bonding patterns.[7][8] |
| Mass Spectrometry (MS) | Diastereomers can show differences in fragmentation patterns upon ionization due to variations in their steric and electronic properties.[9] | High sensitivity, suitable for complex mixtures when coupled with chromatography (e.g., LC-MS, GC-MS). | May require derivatization, quantification can be challenging without appropriate standards. | Analysis of diastereomeric impurities, characterization of complex biological molecules. |
| Chiroptical Spectroscopy (ECD, VCD, ORD) | These techniques measure the differential interaction of chiral molecules with polarized light, which can differ between diastereomers.[2][3][10] | Highly sensitive to stereochemistry, can aid in absolute configuration assignment. | A single chiroptical method may not be sufficient to distinguish all diastereomers; often requires computational support for interpretation.[2][3] | Elucidation of absolute and relative stereochemistry, conformational analysis of chiral molecules. |
Experimental Protocols
NMR Spectroscopy for Diastereomeric Ratio Determination
Objective: To quantify the ratio of two diastereomers in a sample using ¹H NMR spectroscopy.
Methodology:
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The concentration should be sufficient to obtain a good signal-to-noise ratio (typically 5-10 mg in 0.5-0.7 mL of solvent).
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.
-
Optimize the instrument parameters, including the acquisition time, relaxation delay, and number of scans, to ensure accurate integration.
-
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. For complex spectra, advanced techniques like 'pure shift' NMR can be employed to collapse multiplets into singlets, simplifying analysis.[4] 1D and 2D NOESY/EXSY experiments can be used to detect equilibrating diastereomers.[11][12]
-
Data Processing and Analysis:
-
Process the spectrum using appropriate software (e.g., MestReNova, TopSpin).
-
Identify well-resolved signals corresponding to each diastereomer. These signals should be singlets, doublets, or other simple multiplets that do not overlap with other signals in the spectrum.
-
Integrate the selected signals for each diastereomer.
-
The diastereomeric ratio (d.r.) is calculated as the ratio of the integral values.
-
Vibrational Spectroscopy for Diastereomer Discrimination
Objective: To differentiate between two solid-state diastereomers using Infrared (IR) spectroscopy.
Methodology:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample (approx. 1-2 mg) with dry potassium bromide (approx. 100-200 mg) and pressing the mixture into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR)-IR can be used for direct analysis of the solid sample.
-
Instrument Setup:
-
Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty sample compartment or the KBr pellet.
-
-
Data Acquisition:
-
Place the sample in the spectrometer and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Average multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Subtract the background spectrum from the sample spectrum.
-
Compare the "fingerprint" region (below 1500 cm⁻¹) of the spectra of the two diastereomers. Differences in peak positions and intensities can be used for differentiation.[5] For example, the C=O stretching frequency can differ between diastereomers.[7][8]
-
Mass Spectrometry for Diastereomer Differentiation
Objective: To distinguish between two diastereomers by analyzing their fragmentation patterns using Electron Ionization Mass Spectrometry (EI-MS).
Methodology:
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., methanol, acetonitrile).
-
Instrument Setup:
-
Use a mass spectrometer equipped with an EI source.
-
Optimize the ionization energy (typically 70 eV).
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer, for example, via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
-
-
Data Processing and Analysis:
-
Identify the molecular ion peak and major fragment ions for each diastereomer.
-
Compare the relative abundances of the fragment ions. Diastereomers may exhibit different propensities for certain fragmentation pathways, leading to distinct mass spectra.[9]
-
Visualizing Analytical Workflows
The process of selecting and applying a spectroscopic technique for diastereomer analysis can be visualized as a logical workflow.
Caption: Workflow for selecting and applying spectroscopic techniques for diastereomer analysis.
This guide provides a foundational understanding of the spectroscopic comparison of diastereomeric products. For more complex cases, a combination of these techniques, often coupled with chromatographic separation, may be necessary for unambiguous characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Single Chiroptical Spectroscopic Method May Not Be Able To Establish the Absolute Configurations of Diastereomers: Dimethylesters of Hibiscus and Garcinia Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC49659G [pubs.rsc.org]
- 5. Analysis of diastereomers by ir spectroscopy | PDF [slideshare.net]
- 6. Chiral discrimination by vibrational spectroscopy utilizing local modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Differentiation of Diastereoisomers of Protected 1,2-Diaminoalkylphosphonic Acids by EI Mass Spectrometry and Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is Chiroptical Spectroscopy? – Chirality Section of the Society for Applied Spectroscopy (SAS) [saschirality.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Catalyst Efficacy with Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate Derivatives in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of an effective catalyst system is paramount for achieving high yield and stereoselectivity in asymmetric synthesis. This guide provides a comparative overview of the efficacy of organocatalysts derived from the versatile chiral building block, Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate. While direct comparative studies of a wide range of catalysts derived from this specific molecule are limited in publicly available literature, this document presents data on representative catalyst systems to illustrate their performance in key asymmetric reactions.
This compound serves as a crucial starting material for the synthesis of various chiral ligands and organocatalysts.[1][2] Its inherent chirality and functional groups allow for the creation of tailored catalysts for specific applications, particularly in carbon-carbon bond-forming reactions. The efficacy of these catalysts is typically evaluated based on their ability to control the stereochemical outcome of a reaction, leading to the desired enantiomer in high purity.
Performance in Asymmetric Michael Addition
One of the significant applications of pyrrolidine-based organocatalysts is in the asymmetric Michael addition, a fundamental reaction in organic synthesis. Novel organocatalysts with bulky substituents at the C2 position of the pyrrolidine ring, synthesized from chiral imines derived from (R)-glyceraldehyde acetonide, have been shown to be effective in the Michael addition of aldehydes to nitroolefins.[3]
While not directly synthesized from this compound, these structurally related catalysts provide insight into the potential performance of derivatives. For instance, in the reaction of 3-phenylpropionaldehyde with trans-β-nitrostyrene, these catalysts have demonstrated the ability to produce Michael adducts in high yields (95-99%) within 7 hours. The diastereoselectivity was moderate (dr = 70:30–78:22) in favor of the syn-diastereoisomer, with enantioselectivities (ee) reaching approximately 68% for the syn-adduct and 44–63% for the anti-adduct.[3] The stereochemical outcome was found to be dependent on the configuration of the organocatalyst used.[3]
Further optimization of reaction conditions, including the use of methylcyclohexane as a solvent at 0 °C, has been shown to improve diastereoselectivity to 92:8 (syn-adduct) and enantioselectivity to 85% ee for the major syn-adduct with a high yield of 87% after 24 hours.[3]
General Applicability in Asymmetric Reactions
The broader class of pyrrolidine-based organocatalysts, for which this compound is a key precursor, has been extensively reviewed for its application in a variety of asymmetric transformations. These include aldol reactions, Diels-Alder reactions, and other conjugate additions.[4][5] The performance of these catalysts is highly dependent on the specific modifications made to the pyrrolidine scaffold, including the nature of the substituents at the 2-position, which play a crucial role in the stereochemical control of the reaction.
Experimental Protocols
Below is a generalized experimental protocol for the synthesis of pyrrolidine-based organocatalysts and their application in a Michael addition reaction, based on methodologies described in the literature.[3]
Synthesis of Pyrrolidine-Based Organocatalysts
A common synthetic route involves the modification of the aminomethyl group of a pyrrolidine derivative. For example, a chiral imine derived from (R)-glyceraldehyde acetonide can undergo diastereoselective allylation followed by a sequential hydrozirconation/iodination reaction to yield a pyrrolidine with a bulky substituent at the C2 position. The N-benzyl group can then be removed via hydrogenolysis to yield the final organocatalyst.[3]
General Procedure for Asymmetric Michael Addition
To a solution of the nitroolefin (0.2 mmol) and the aldehyde (0.4 mmol) in a suitable solvent (e.g., methylcyclohexane, 2 mL) at a specified temperature (e.g., 0 °C), the organocatalyst (2-10 mol%) is added. The reaction mixture is stirred for a specified time (e.g., 24 hours) and monitored by thin-layer chromatography. Upon completion, the product is isolated and purified using standard techniques such as column chromatography. The yield, diastereomeric ratio (dr), and enantiomeric excess (ee) are then determined using methods like 1H NMR spectroscopy and chiral high-performance liquid chromatography (HPLC).[3]
Data Summary
| Reaction Type | Catalyst Type | Substrates | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| Michael Addition | C2-substituted pyrrolidine | 3-phenylpropionaldehyde, trans-β-nitrostyrene | 87 | 92:8 (syn/anti) | 85 (syn) | [3] |
| Michael Addition | C2-substituted pyrrolidine | Various aldehydes and nitroolefins | 95-99 | 70:30 - 78:22 (syn/anti) | ~68 (syn), 44-63 (anti) | [3] |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate a typical experimental workflow for assessing catalyst efficacy and the general signaling pathway for an organocatalyzed asymmetric reaction.
Caption: Experimental workflow for catalyst synthesis and efficacy assessment.
Caption: General signaling pathway in an organocatalyzed Michael addition.
References
- 1. biosynce.com [biosynce.com]
- 2. biosynce.com [biosynce.com]
- 3. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
- 4. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Disposal of Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate, tailored for researchers, scientists, and drug development professionals. The following procedures are based on general best practices for handling hazardous chemical waste and the specific hazard information available for this compound.
Immediate Safety Considerations:
Before handling this compound, it is crucial to work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Personal Protective Equipment (PPE) is mandatory and should include chemical-resistant gloves, safety goggles, and a laboratory coat.[1] An eyewash station and safety shower should be readily accessible.[2][3]
Hazard Profile and Waste Classification:
This compound is classified as a hazardous substance.[4] Understanding its specific hazards is critical for safe handling and disposal. This chemical is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4] Due to its chemical structure, which includes a pyrrolidine moiety, it should be handled with the same precautions as other pyrrolidine derivatives, which can be flammable and corrosive.[1][2][5]
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult local, regional, and national regulations to ensure complete and accurate classification.[2][6]
Quantitative Hazard Data
| Hazard Classification | GHS Code | Description | Source |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [4] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [4] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [4] |
Disposal Procedures:
The primary disposal method for this compound is through an approved hazardous waste disposal plant.[4][5][6] Do not dispose of this chemical down the drain or in regular trash. [1]
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Container Labeling:
-
Storage:
-
Arranging for Disposal:
Spill Management:
In the event of a spill, follow these procedures:
-
Minor Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[1]
-
Collect the contaminated absorbent material into a sealed, properly labeled container for hazardous waste disposal.[1]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Contact your institution's EHS department or emergency response team.[1]
-
Experimental Protocols:
Currently, there are no specific, publicly available experimental protocols for the neutralization or chemical deactivation of this compound for disposal purposes. Therefore, reliance on a licensed hazardous waste disposal service is the recommended and safest approach.
Disposal Workflow:
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
